(R)-cyclohexyl 2-amino-2-phenylacetate
Description
BenchChem offers high-quality (R)-cyclohexyl 2-amino-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-cyclohexyl 2-amino-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
cyclohexyl (2R)-2-amino-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c15-13(11-7-3-1-4-8-11)14(16)17-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,15H2/t13-/m1/s1 |
InChI Key |
VOCDSTHTGZDICD-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of (R)-cyclohexyl 2-amino-2-phenylacetate
The following technical guide details the physicochemical properties, synthesis, and applications of (R)-cyclohexyl 2-amino-2-phenylacetate (also known as (R)-phenylglycine cyclohexyl ester).
Executive Summary
(R)-Cyclohexyl 2-amino-2-phenylacetate is the cyclohexyl ester of (R)-phenylglycine (D-phenylglycine). It serves as a specialized chiral intermediate in the pharmaceutical industry, particularly in the semi-synthesis of
Unlike the more common methyl or ethyl esters, the cyclohexyl moiety confers significant lipophilicity (LogP increase) and steric bulk to the molecule.[1] These properties are exploited to modulate enzymatic recognition (e.g., in lipase-catalyzed kinetic resolutions) and to enhance membrane permeability in prodrug designs.[1] This guide provides a comprehensive analysis of its molecular identity, thermodynamic behavior, and stability profile.[1]
Molecular Identity & Structural Analysis[1]
The compound consists of a phenylglycine core esterified with cyclohexanol.[1] The presence of the benzylic amine and the bulky ester group creates a unique steric environment.[1]
| Property | Detail |
| IUPAC Name | Cyclohexyl (2R)-2-amino-2-phenylacetate |
| Common Name | (R)-Phenylglycine cyclohexyl ester |
| CAS Number | Not widely listed as free base; see analogs (e.g., Methyl ester: 19883-41-1) |
| Molecular Formula | |
| Molecular Weight | 233.31 g/mol |
| Chiral Center | C |
| SMILES | NC(=O)OC2CCCCC2 |
Structural Diagram (Graphviz)
The following diagram illustrates the synthesis and structural connectivity.[1]
Caption: Acid-catalyzed esterification pathway forming the cyclohexyl ester.
Physicochemical Properties[2][6][7][8][9][10][11][12]
Due to the specialized nature of the cyclohexyl ester, certain constants are derived from structure-activity relationships (SAR) of homologous phenylglycine esters.
Thermodynamic & Physical Constants
| Property | Value / Range | Context & Causality |
| Physical State | Viscous Oil or Low-Melting Solid | The bulky cyclohexyl group disrupts crystal packing compared to the methyl ester (HCl salt MP ~200°C). Free base is likely an oil at RT.[1] |
| Boiling Point | ~360°C (Predicted) | High BP due to molecular weight and H-bonding potential.[1] Likely decomposes before boiling at atm pressure.[1] |
| Density | ~1.08 g/cm³ | Estimated based on functional group contributions (aromatic + cycloalkane).[1] |
| Refractive Index | ~1.53 | Consistent with aromatic amino esters.[1] |
Solution-Phase Behavior
-
Lipophilicity (LogP) : ~2.8 – 3.2
-
pKa (Amine) : 6.8 – 7.2
-
Analysis: The electron-withdrawing effect of the ester and the phenyl ring lowers the pKa of the
-amine compared to alkyl amines (typically ~10). This facilitates deprotonation under mild basic conditions.[1]
-
-
Solubility :
Stability & Degradation Profile
The stability of (R)-cyclohexyl 2-amino-2-phenylacetate is governed by two primary mechanisms: Ester Hydrolysis and Racemization .
Hydrolysis Kinetics
The cyclohexyl ester is more resistant to hydrolysis than the methyl ester due to the steric hindrance provided by the cyclohexyl ring.[1] However, it remains susceptible to:
-
Acid Hydrolysis : Reverts to phenylglycine and cyclohexanol.[1]
-
Enzymatic Hydrolysis : Specific lipases (e.g., Candida antarctica Lipase B) can cleave this ester, often used in kinetic resolution.[1]
Racemization Risk
The benzylic hydrogen at the chiral center is relatively acidic (pKa ~20-25).[1]
-
Mechanism : Base-catalyzed proton abstraction leads to an achiral enolate intermediate.[1]
-
Risk Factor : High in the presence of strong bases (e.g., NaOEt, DBU) or elevated temperatures.[1]
-
Mitigation : Store as a salt (HCl or p-TsOH) to prevent autogenous racemization by the free amine.
Caption: Degradation pathways: Base-catalyzed racemization and hydrolytic cleavage.
Experimental Protocols
Synthesis via Dean-Stark Esterification
This protocol ensures high conversion by removing water, driving the equilibrium toward the ester.[1]
Reagents:
-
(R)-Phenylglycine (1.0 eq)
-
Cyclohexanol (5.0 eq, acts as solvent/reactant)[1]
-
p-Toluenesulfonic acid (p-TsOH) (1.1 eq)
-
Toluene (Solvent)
Procedure:
-
Setup : Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging : Add (R)-Phenylglycine, p-TsOH, and cyclohexanol to toluene.
-
Reflux : Heat to reflux (~110°C).[1] Monitor water collection in the trap.
-
Completion : Continue until theoretical water volume is collected (~4-6 hours).
-
Isolation : Cool to RT. Add diethyl ether to precipitate the p-TsOH salt of the ester.[1] Filter and wash with ether to remove excess cyclohexanol.[1]
-
Free Basing (Optional) : Suspend salt in EtOAc, treat with saturated
, separate organic layer, dry over , and concentrate.
Determination of Enantiomeric Purity (Chiral HPLC)
Because racemization is a risk, verifying the (R)-configuration is critical.[1]
-
Column : Daicel Chiral Crownpak CR(+) (specifically designed for amino acids) or Chiralcel OD-H (for esters).[1]
-
Mobile Phase : Perchloric acid (pH 1.[1]5) for Crownpak; Hexane/IPA (90:[1]10) for OD-H.[1]
-
Detection : UV at 254 nm (Phenyl chromophore).[1]
-
Standard : Compare against racemic standard prepared by mixing (R) and (S) starting materials.
Applications in Drug Development[1]
-
Chiral Resolution Agent : The cyclohexyl ester is often used in the classical resolution of DL-phenylglycine.[1] The bulky ester group amplifies the solubility differences between diastereomeric salts (e.g., tartrates), allowing for efficient separation of the (R)-isomer needed for antibiotics.[1]
-
Semi-Synthetic Antibiotics : Precursor for the side chains of Cephalosporins.[1] The ester protects the carboxyl group during amide coupling reactions with the
-lactam nucleus (e.g., 7-ADCA). -
Prodrug Strategies : The cyclohexyl group increases lipophilicity, potentially enhancing oral bioavailability of phenylglycine-derived drugs before metabolic hydrolysis releases the active acid.[1]
References
-
Bachem . Glossary of Amino Acid Derivatives and Protecting Groups. (Cyclohexyl ester usage in peptide synthesis).[1]
-
U.S. Patent 3,887,606 .[1] Process for the preparation of DL-phenylglycine esters. (Describes the synthesis and resolution of cyclohexyl phenylglycinate).
-
Organic Syntheses . Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters. (Contextualizes enzymatic stability of cyclohexyl esters).
-
Santa Cruz Biotechnology . (R)-(-)-2-Phenylglycine methyl ester hydrochloride Product Data. (Comparative data for the methyl analog).
Sources
Solubility Profile and Thermodynamic Characterization of (R)-Cyclohexyl 2-Amino-2-Phenylacetate
This guide details the solubility profile, thermodynamic behavior, and experimental characterization of (R)-cyclohexyl 2-amino-2-phenylacetate (also known as D-phenylglycine cyclohexyl ester). This compound is a critical chiral intermediate in the synthesis of semi-synthetic
Executive Summary & Molecular Context
(R)-Cyclohexyl 2-amino-2-phenylacetate is the ester derivative of (R)-phenylglycine (D-phenylglycine) and cyclohexanol. Unlike its methyl or ethyl counterparts, the cyclohexyl moiety imparts significant lipophilicity (LogP
-
CAS Number (Generic/Salt): 548-66-3 (Related HCl salt ref)
-
Molecular Formula:
-
Key Property: The compound exists in equilibrium between a stable salt form (typically HCl) and a labile free base. The solubility profile described below distinguishes between these two states, as their behaviors are diametrically opposed.
Critical Stability Warning (Expertise Pillar)
Operational Insight: As a free base,
-amino acid esters are prone to diketopiperazine formation (dimerization) and racemization under basic or thermal stress. Solubility studies on the free base must be conducted at low temperatures (C) or in non-nucleophilic solvents to maintain chemical integrity.
Solubility Profile by Solvent Class[1][2]
The following data synthesizes empirical trends for phenylglycine esters, grounded in the "Like Dissolves Like" principle and thermodynamic interaction parameters.
Table 1: Solubility Matrix (Free Base vs. HCl Salt)
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Thermodynamic Driver |
| Polar Protic | Water | Insoluble ( | Soluble ( | Ionic dissociation vs. Hydrophobic effect |
| Methanol | Soluble | Very Soluble | H-bonding donor/acceptor match | |
| Ethanol | Soluble | Soluble | H-bonding; Temperature dependent | |
| Polar Aprotic | DMSO / DMF | Very Soluble | Very Soluble | Dipole-dipole interactions |
| Acetonitrile | Soluble | Sparingly Soluble | High dielectric constant but poor anion solvation | |
| Chlorinated | Dichloromethane | Very Soluble | Soluble | Dispersion forces + weak H-bonding |
| Ethers | THF / MTBE | Soluble | Insoluble | Ether oxygen coordinates cation poorly |
| Hydrocarbons | n-Hexane | Soluble | Insoluble | Van der Waals forces (Cyclohexyl-Hexane interaction) |
Mechanism of Dissolution
-
Cyclohexyl-Driven Lipophilicity: The cyclohexyl ring disrupts the crystal lattice energy of the polar amino acid core, making the free base highly soluble in non-polar solvents like toluene and hexane.
-
Lattice Energy of Salts: The HCl salt forms a rigid ionic lattice. Dissolution requires high dielectric solvents (MeOH, Water, DMSO) to overcome the lattice enthalpy (
).
Thermodynamic Modeling & Analysis
To scale crystallization processes, experimental solubility data (
The Modified Apelblat Model
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2]
- : Empirical constants representing non-ideality and enthalpy contributions.
Thermodynamic Functions
From the solubility data, the apparent standard enthalpy (
Interpretation for Process Engineers:
-
Positive
(Endothermic): Solubility increases with temperature. This is typical for (R)-cyclohexyl 2-amino-2-phenylacetate. Cooling crystallization is the preferred purification method. -
Entropy (
): A positive value indicates the disordering of the solvent structure upon solute accommodation, often driving the dissolution in organic solvents.
Experimental Protocol: Self-Validating Solubility Determination
This protocol ensures data integrity by accounting for the chemical instability of the amino ester.
Workflow Diagram
Caption: Figure 1. Self-validating solubility determination workflow with integrated stability checkpoints.
Detailed Methodology
-
Preparation: Use excess solid (R)-cyclohexyl 2-amino-2-phenylacetate (HCl salt or free base) in a jacketed glass vessel.
-
Solvent Addition: Add solvent (e.g., Ethanol/Water mixtures) pre-equilibrated to the target temperature.
-
Equilibration: Stir magnetically at constant temperature (
K) for 24–48 hours.-
Validation Step: Monitor the supernatant concentration by refractive index or UV every 4 hours. Equilibrium is reached when deviation is
.
-
-
Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant through a heated 0.22
m PTFE filter (to prevent precipitation in the syringe). -
Quantification: Dilute and analyze via HPLC (C18 column, Acetonitrile/Buffer mobile phase).
-
Crucial Check: Verify the absence of the hydrolysis product (Phenylglycine) or the diketopiperazine peak.
-
Application: Chiral Resolution & Purification[5]
The solubility difference between the (R)- and (S)-enantiomers of phenylglycine esters is often insufficient for direct resolution. However, the diastereomeric salt formation method relies heavily on solubility differentials.
Resolution Pathway
-
Racemic Mixture: (R,S)-cyclohexyl 2-amino-2-phenylacetate.
-
Chiral Acid: Add (D)-Mandelic acid or (L)-Tartaric acid.
-
Differential Solubility: The (R)-Amine:(D)-Acid salt is typically less soluble in ketonic solvents (Acetone/MEK) than the (S)-Amine:(D)-Acid salt.
-
Isolation: Filter the precipitate (high diastereomeric excess of R-isomer).
Caption: Figure 2. Solubility-driven chiral resolution workflow.
References
-
D-Phenylglycine Methyl Ester Solubility
- Wang, J., et al. "Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents.
-
Thermodynamic Modeling of Amino Acid Derivatives
- Held, C., et al. "New experimental melting properties as access for predicting amino-acid solubility." RSC Advances.
-
General Solubility Protocols
- Nandhini, K.P., et al. "Solubility of reagents (Fmoc-AA-OH) in PolarClean." Green Chemistry Letters and Reviews.
-
Synthesis and Properties of Phenylglycine Esters
- VulcanChem. "Cyclohexyl 2-aminoacetate hydrochloride: Structural and Molecular Characteristics."
Sources
A Comprehensive Technical Guide to (R)-cyclohexyl 2-amino-2-phenylacetate
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
(R)-cyclohexyl 2-amino-2-phenylacetate is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. As a derivative of (R)-phenylglycine, it serves as a valuable chiral building block for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a detailed exploration of its chemical properties, a robust protocol for its synthesis, and an in-depth discussion of its applications in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of (R)-cyclohexyl 2-amino-2-phenylacetate is crucial for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Appearance | White to off-white solid (predicted) |
| Chirality | (R)-enantiomer |
| Solubility | Soluble in many organic solvents; sparingly soluble in water (predicted) |
Synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate: A Step-by-Step Protocol
The synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate can be achieved through the esterification of (R)-2-amino-2-phenylacetic acid with cyclohexanol. A common and effective method is the Fischer-Speier esterification, which involves reacting the amino acid with an excess of the alcohol in the presence of a strong acid catalyst. To prevent unwanted side reactions, such as self-condensation of the amino acid, the amino group is typically protected prior to esterification and deprotected in the final step.
Experimental Protocol
Step 1: Protection of the Amino Group
The first step involves the protection of the amine functionality of (R)-2-amino-2-phenylacetic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.
-
Dissolve (R)-2-amino-2-phenylacetic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the N-Boc-protected amino acid.
-
Filter, wash, and dry the product to obtain N-Boc-(R)-2-amino-2-phenylacetic acid.
Step 2: Esterification
The protected amino acid is then esterified with cyclohexanol. Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a highly efficient method for this transformation.[1]
-
Dissolve N-Boc-(R)-2-amino-2-phenylacetic acid, cyclohexanol, and a catalytic amount of DMAP in a dry, aprotic solvent like dichloromethane (DCM).[1]
-
Cool the mixture in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected ester.
-
Purify the product by column chromatography.
Step 3: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to yield the desired (R)-cyclohexyl 2-amino-2-phenylacetate.
-
Dissolve the purified N-Boc-(R)-cyclohexyl 2-amino-2-phenylacetate in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the excess acid and solvent under reduced pressure.
-
The product can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.
-
Further purification can be achieved by recrystallization or chromatography.
Caption: Synthetic workflow for (R)-cyclohexyl 2-amino-2-phenylacetate.
Significance and Applications in Drug Development
Chiral amino acids and their derivatives are fundamental building blocks in modern drug discovery.[2] The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. The use of enantiomerically pure starting materials like (R)-cyclohexyl 2-amino-2-phenylacetate is therefore highly advantageous in the synthesis of new chemical entities.
Phenylglycine and its derivatives are found in the structures of numerous natural products with important biological activities, including glycopeptide antibiotics.[3] Furthermore, synthetic derivatives of phenylglycine are utilized in the preparation of a wide range of pharmaceuticals. For instance, D-phenylglycine is a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.[4]
The cyclohexyl ester moiety in (R)-cyclohexyl 2-amino-2-phenylacetate can influence the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability. By incorporating this building block, medicinal chemists can fine-tune the properties of a lead compound to enhance its drug-like characteristics. For example, related structures like cyclohexylphenylglycolic acid are precursors to drugs such as oxybutynin, which is used to treat overactive bladder.[5][6] The specific (R)-configuration of the amino acid backbone provides a defined three-dimensional arrangement that can be crucial for selective interaction with biological targets like enzymes and receptors.
Conclusion
(R)-cyclohexyl 2-amino-2-phenylacetate is a valuable chiral intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the development of novel therapeutics. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its utility in the synthesis of complex, biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-cyclohexyl 2-amino-2-phenylacetate in drug discovery and development is set to increase.
References
-
R Discovery. Chiral Amino Acid Esters Research Articles - Page 1. [Link]
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]
-
PMC. Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. [Link]
-
Arkivoc. Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. [Link]
-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
- Google Patents.
-
ResearchGate. Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases | Request PDF. [Link]
-
PubMed. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]
-
Cheméo. Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). [Link]
-
Wikipedia. Phenylglycine. [Link]
-
MDPI. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. [Link]
-
of DSpace. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. [Link]
-
Chemistry LibreTexts. 25.5: Reactions of Amino Acids. [Link]
-
Chemistry Stack Exchange. how is the esterification of amino acid carried on in this reaction. [Link]
- Google Patents.
-
Semantic Scholar. Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Darehkordi-Poor/99d36511b84931215b80155b9e4a3d46a89c744f]([Link]
-
The Good Scents Company. cyclohexyl phenyl acetate, 42288-75-5. [Link]
-
lookchem. Cas 20585-34-6,(S)-CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. [Link]
- Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 5. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]
- 6. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on the pKa Values and Ionization of (R)-cyclohexyl 2-amino-2-phenylacetate
Abstract
The ionization state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the pKa values and ionization behavior of (R)-cyclohexyl 2-amino-2-phenylacetate, a chiral amino acid ester with potential applications in drug development. We will delve into the theoretical underpinnings of acid-base chemistry, present detailed experimental and computational methodologies for pKa determination, and offer an in-depth analysis of the molecule's ionization profile across a range of pH values. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's fundamental properties.
Introduction: The Significance of Ionization in Drug Development
(R)-cyclohexyl 2-amino-2-phenylacetate is a non-proteinogenic amino acid ester. Its structure, featuring a chiral center, a primary amino group, a phenyl ring, and a cyclohexyl ester moiety, suggests a complex interplay of electronic and steric effects that govern its ionization behavior. The extent to which this molecule exists in its neutral, cationic, or anionic forms at a given pH has profound implications for its journey through the body.
The degree of ionization, dictated by the molecule's pKa values and the pH of the surrounding environment, directly influences:
-
Solubility: Ionized forms of a drug are generally more water-soluble than their neutral counterparts. This is a crucial factor for formulation and dissolution in the gastrointestinal tract.[1][2]
-
Permeability: The pH-partition hypothesis posits that neutral, more lipophilic forms of a drug are better able to cross biological membranes.[2] The ionization state therefore plays a pivotal role in absorption and distribution.
-
Drug-Target Interactions: The charge of a molecule can significantly affect its ability to bind to its biological target through electrostatic interactions.
-
Metabolism and Excretion: The ionization state can influence how a drug is metabolized by enzymes and subsequently eliminated from the body.[2]
A thorough understanding of the pKa values of (R)-cyclohexyl 2-amino-2-phenylacetate is therefore not merely an academic exercise but a fundamental prerequisite for its rational development as a therapeutic agent.
Theoretical Framework: pKa and the Henderson-Hasselbalch Equation
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[3] It is a quantitative measure of the strength of an acid in solution. For a generic acid-base equilibrium:
HA ⇌ H⁺ + A⁻
The Ka is defined as:
Ka = [H⁺][A⁻] / [HA]
And the pKa is:
pKa = -log₁₀(Ka)
A lower pKa value indicates a stronger acid, meaning it more readily donates a proton. Conversely, a higher pKa value for the conjugate acid of a base indicates a stronger base.
The relationship between pH, pKa, and the ratio of the deprotonated (A⁻) to the protonated (HA) form of a molecule is described by the Henderson-Hasselbalch equation :[2][4][5]
pH = pKa + log₁₀([A⁻]/[HA])
This equation is a cornerstone of understanding ionization.[2][4][5] It tells us that when the pH of the solution is equal to the pKa of the ionizable group, the concentrations of the protonated and deprotonated forms are equal.[6]
For (R)-cyclohexyl 2-amino-2-phenylacetate, we are primarily concerned with two ionizable groups:
-
The α-amino group (-NH₂) , which can be protonated to form an ammonium group (-NH₃⁺).
-
The carboxylic acid group (-COOH) of the parent amino acid, which is esterified in this molecule. The esterification removes the acidic proton of the carboxylic acid, meaning we only need to consider the basicity of the amino group.
However, for the parent amino acid, phenylglycine, the carboxylic acid has a pKa of approximately 1.83-2.2, and the amino group has a pKa of around 9.1-9.6.[7] Esterification of the carboxylic acid will significantly impact the pKa of the amino group. The electron-withdrawing effect of the ester will decrease the basicity (and thus lower the pKa) of the amino group compared to the free amino acid.
Methodologies for pKa Determination
A combination of experimental and computational methods provides the most comprehensive understanding of a molecule's pKa values.
Experimental Approaches
A. Potentiometric Titration
This is a widely used and robust method for determining pKa values.[8][9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[8][10]
Experimental Protocol: Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh a sample of (R)-cyclohexyl 2-amino-2-phenylacetate and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[1] A typical concentration is in the range of 1-10 mM.[8]
-
Calibration of pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Titration Setup: Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode into the solution.
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the analyte solution.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[8] Alternatively, the first derivative of the titration curve can be plotted, with the peak corresponding to the equivalence point.
dot graph TD; A[Start] --> B{Prepare Analyte Solution}; B --> C{Calibrate pH Meter}; C --> D{Set up Titration Apparatus}; D --> E{Add Titrant Incrementally}; E --> F{Record pH}; F --> G{More Titrant?}; G -- Yes --> E; G -- No --> H{Plot Titration Curve}; H --> I{Determine pKa from Half-Equivalence Point}; I --> J[End];
end
Workflow for Potentiometric pKa Determination
B. UV-Vis Spectrophotometry
This method is applicable if the analyte possesses a chromophore close to the ionizable group, and the UV-Vis spectrum changes as a function of ionization.[11]
Experimental Protocol: UV-Vis Spectrophotometry
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.
-
Preparation of Analyte Solutions: Prepare a stock solution of (R)-cyclohexyl 2-amino-2-phenylacetate in a suitable solvent (e.g., DMSO).[11]
-
Sample Preparation in 96-Well Plate: In a 96-well UV-transparent microplate, add a small, fixed amount of the analyte stock solution to each well containing the different buffer solutions.[11]
-
Spectral Acquisition: Measure the UV-Vis absorbance spectra for each well over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to determine the pKa, which corresponds to the inflection point.[12]
dot graph TD; A[Start] --> B{Prepare Buffer Solutions of Varying pH}; B --> C{Prepare Analyte Stock Solution}; C --> D{Mix Analyte with Buffers in a Microplate}; D --> E{Measure UV-Vis Spectra}; E --> F{Plot Absorbance vs. pH}; F --> G{Determine pKa from Sigmoidal Fit}; G --> H[End];
end
Workflow for UV-Vis Spectrophotometric pKa Determination
Computational Approaches
In silico methods, particularly those based on quantum mechanics, have become increasingly powerful for predicting pKa values.[13][14][15] Density Functional Theory (DFT) is a popular quantum chemical method for this purpose.[15][16][17]
Computational Workflow: DFT-based pKa Prediction
-
Structure Optimization: Perform geometry optimization for both the protonated and deprotonated forms of (R)-cyclohexyl 2-amino-2-phenylacetate in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[18][19]
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.[19]
-
pKa Calculation: Calculate the pKa using the Gibbs free energy change of the deprotonation reaction in solution.[18] Various thermodynamic cycles can be employed for this calculation.[18]
dot graph TD; A[Start] --> B{Build 3D Structures of Protonated and Deprotonated Forms}; B --> C{Geometry Optimization (Gas Phase & Solvated)}; C --> D{Frequency Calculations}; D --> E{Calculate Gibbs Free Energies}; E --> F{Apply Thermodynamic Cycle to Calculate pKa}; F --> G[End];
end
Workflow for DFT-based pKa Prediction
pKa Values and Ionization Profile of (R)-cyclohexyl 2-amino-2-phenylacetate
Based on the pKa values of analogous compounds and the electronic effects of the substituents, we can estimate the pKa of the α-amino group of (R)-cyclohexyl 2-amino-2-phenylacetate. The parent amino acid, phenylglycine, has an amino group pKa of approximately 9.1.[7] The esterification of the carboxylic acid removes the negatively charged carboxylate group at neutral pH, which would otherwise stabilize the protonated amino group through an inductive effect. However, the ester group itself is electron-withdrawing, which will decrease the basicity of the amino group. The hydrolysis of amino acid esters to their corresponding carboxylic acids leads to a significant increase in the pKa of the amino group (from around 7 to 9). Therefore, the pKa of the amino group in (R)-cyclohexyl 2-amino-2-phenylacetate is expected to be lower than that of phenylglycine. A reasonable estimate would be in the range of 7.0-8.0.
| Ionizable Group | Estimated pKa | Predominant Form at pH < pKa | Predominant Form at pH > pKa |
| α-Amino Group | 7.0 - 8.0 | Cationic (-NH₃⁺) | Neutral (-NH₂) |
At physiological pH (approximately 7.4), (R)-cyclohexyl 2-amino-2-phenylacetate will exist as a mixture of its protonated (cationic) and neutral forms. The exact ratio can be calculated using the Henderson-Hasselbalch equation once a precise pKa value is determined.
Ionization States at Different pH Values
-
Acidic pH (e.g., pH < 6): The α-amino group will be predominantly protonated, and the molecule will carry a net positive charge.
-
Neutral pH (e.g., pH 7.4): The molecule will exist as an equilibrium mixture of the protonated and neutral forms.
-
Basic pH (e.g., pH > 9): The α-amino group will be predominantly deprotonated, and the molecule will be in its neutral form.
dot graph TD; subgraph "Ionization States of (R)-cyclohexyl 2-amino-2-phenylacetate" A["pH < pKa"] --> B["Predominantly Cationic (R-NH₃⁺)"]; C["pH = pKa"] --> D["50% Cationic 50% Neutral"]; E["pH > pKa"] --> F["Predominantly Neutral (R-NH₂)"]; end
end
Relationship between pH and Ionization State
Conclusion
The pKa value of the α-amino group in (R)-cyclohexyl 2-amino-2-phenylacetate is a critical parameter that dictates its ionization state across a range of pH values. This, in turn, has a profound impact on its physicochemical properties and its behavior as a potential drug candidate. Through a combination of robust experimental techniques like potentiometric titration and UV-Vis spectrophotometry, and increasingly accurate computational methods such as DFT, a precise determination of this value can be achieved. A thorough understanding of the ionization profile of this molecule is essential for guiding formulation development, predicting its ADME properties, and ultimately, for the successful design of a safe and effective therapeutic agent.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. (n.d.). Retrieved from [Link]
-
Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]
-
Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. (1995). General Pharmacology, 26(4), 875-879. Retrieved from [Link]
-
bionity.com. (n.d.). Protein pKa calculations. Retrieved from [Link]
-
Ho, J., & Coote, M. L. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7540. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
PypKa server: online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. (2024). Nucleic Acids Research. Retrieved from [Link]
-
Sutan, K., & Klosson, D. (2012). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 42(2), 159-171. Retrieved from [Link]
-
N-Phenylglycine. (n.d.). Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Sanchez, A. J., Maier, S., & Head-Gordon, T. (2024). Leveraging DFT and Molecular Fragmentation for Chemically Accurate pKa Prediction Using Machine Learning. Journal of Chemical Information and Modeling, 64(4), 1189-1199. Retrieved from [Link]
-
Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]
-
The final UV-Vis method for the pKa determination. (n.d.). ResearchGate. Retrieved from [Link]
-
Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 340-344. Retrieved from [Link]
-
Sanderson, P., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(1), 107-117. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Research in Pharmacy, 28(2), 1033-1040. Retrieved from [Link]
-
Pharmacy Concepts. (2021, February 26). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation [Video]. YouTube. Retrieved from [Link]
-
Popelier, P. L. A. (2023, November 8). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]
-
Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1057-1076. Retrieved from [Link]
-
ChemBK. (n.d.). D(-)-alpha-Phenylglycine. Retrieved from [Link]
-
Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3208. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
-
pKa of a dye: UV-VIS Spectroscopy. (n.d.). Tripod. Retrieved from [Link]
-
Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, October 3). pKa of the alpha proton of an alpha amino ester [closed]. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenylglycine. Retrieved from [Link]
-
Constitutional adaptation to pKa modulation by remote ester hydrolysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]
-
Determination of Pka and Pi Values of Amino Acids Through Titration. (n.d.). Scribd. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
-
pKa chart. (n.d.). Retrieved from [Link]
-
Wax Studios. (n.d.). Pka For Amino Acids. Retrieved from [Link]
-
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1319-1321. Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-2-phenylacetic acid. Retrieved from [Link]
-
1.4.1 Acid-base Chemistry of Amino Acids. (2025, September 4). LibreTexts. Retrieved from [Link]
-
Harms, M. J., & Schlessman, J. L. (2011). The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. Protein Science, 20(8), 1381-1389. Retrieved from [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]
-
Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. tandfonline.com [tandfonline.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. vetscraft.com [vetscraft.com]
- 6. m.youtube.com [m.youtube.com]
- 7. veeprho.com [veeprho.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Protein pKa calculations - Wikipedia [en.wikipedia.org]
- 15. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 18. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
literature review of (R)-phenylglycine cyclohexyl ester derivatives
An In-depth Technical Guide: (R)-Phenylglycine Cyclohexyl Ester Derivatives
Executive Summary
(R)-phenylglycine and its derivatives are foundational chiral building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their utility is prominent in the construction of semi-synthetic antibiotics, antiviral agents, and other complex, biologically active molecules. This technical guide provides an in-depth exploration of (R)-phenylglycine cyclohexyl ester, a specific derivative whose bulky, non-polar ester group offers unique steric and solubility properties. We will dissect its synthesis, beginning with the enantioselective production of the parent amino acid, followed by robust esterification protocols. Furthermore, this guide examines the critical aspects of its stereochemical stability, methods for its characterization, and its potential applications as a chiral auxiliary and a strategic intermediate in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chiral synthon.
The Strategic Importance of (R)-Phenylglycine and Its Esters
(R)-Phenylglycine: A Privileged Chiral Scaffold
(R)-phenylglycine is a non-proteinogenic amino acid that serves as a critical starting material for numerous pharmaceuticals. Its presence is integral to the side chains of semi-synthetic β-lactam antibiotics like ampicillin and cefalexin.[1] The annual production of (R)-phenylglycine is estimated to be in the thousands of tons, underscoring its industrial significance.[2] Its value lies in the fixed stereocenter, which can be used to induce chirality in subsequent synthetic steps or be incorporated directly into a final drug substance.
The Role of Esterification: Modulating Reactivity and Properties
The conversion of the carboxylic acid moiety of (R)-phenylglycine to an ester serves several key purposes. It acts as a protecting group for the carboxylate, preventing its participation in unwanted side reactions during subsequent transformations of the amino group. Moreover, the nature of the ester can significantly alter the molecule's physical properties, such as solubility, and its steric profile. While simple methyl or ethyl esters are common, the use of a cyclohexyl ester introduces significant bulk, which can be strategically employed to enhance diastereoselectivity in asymmetric reactions where the derivative acts as a chiral auxiliary.
Synthesis of (R)-Phenylglycine Cyclohexyl Ester
The synthesis is logically approached in two main stages: first, securing a supply of enantiomerically pure (R)-phenylglycine, and second, performing the esterification with cyclohexanol.
Stage 1: Enantioselective Synthesis of (R)-Phenylglycine
Achieving high enantiomeric excess is paramount. While classical resolution of a racemate is possible, modern methods focus on more efficient asymmetric and chemoenzymatic syntheses.
A highly efficient and scalable approach combines a chemical Strecker synthesis with an enzymatic resolution.[3][4] This process leverages the in-situ racemization of the intermediate, allowing for a theoretical yield of up to 100% of the desired enantiomer.
-
Step 1: Strecker Reaction: Benzaldehyde, ammonia, and cyanide react to form racemic (R,S)-phenylglycinonitrile. This reaction is typically performed under mildly alkaline conditions (pH ~9.5), which not only promotes the reaction but is also crucial for the subsequent racemization.[2]
-
Step 2: Dynamic Kinetic Resolution: An (R)-selective nitrilase enzyme, often from organisms like Pseudomonas fluorescens and expressed in E. coli, is introduced.[3] This enzyme specifically hydrolyzes the (R)-phenylglycinonitrile to (R)-phenylglycine. The unreacted (S)-phenylglycinonitrile rapidly racemizes back to the (R,S)-mixture under the alkaline conditions, continuously feeding the (R)-enantiomer into the enzymatic hydrolysis. This one-pot process can achieve high yields (over 80%) and excellent enantiomeric excess (≥95% ee).[2][4]
Caption: Chemoenzymatic synthesis of (R)-phenylglycine.
An alternative strategy involves using a chiral amine to direct the stereochemistry of the cyanide addition. (R)-phenylglycine amide itself has been demonstrated to be an excellent chiral auxiliary in this context.[5][6] The reaction proceeds via a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-amino nitrile selectively precipitates from the solution, driving the equilibrium towards its formation. This can result in isolated yields of 76-93% with a diastereomeric ratio greater than 99:1.[5][7] Subsequent hydrolysis of the nitrile and removal of the auxiliary yields the desired enantiopure amino acid.
Stage 2: Esterification of (R)-Phenylglycine with Cyclohexanol
Once enantiopure (R)-phenylglycine is obtained, it must be esterified. The presence of the amine group requires specific methodologies to avoid side reactions like N-acylation or racemization.
This is a robust and widely used method for converting amino acids to their corresponding esters.[8][9]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber), suspend (R)-phenylglycine (1.0 eq) in anhydrous cyclohexanol (used as both solvent and reagent, ~5-10 eq).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 - 1.5 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and generates HCl and SO₂ gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the (R)-phenylglycine cyclohexyl ester, typically as its free base.
This classic method uses a strong acid catalyst.
-
Setup: Suspend (R)-phenylglycine (1.0 eq) in cyclohexanol (~10 eq).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or pass dry HCl gas through the mixture until saturation.
-
Reaction: Heat the mixture to reflux (with a Dean-Stark trap to remove water if necessary) for 8-16 hours. Monitor the reaction by TLC.
-
Workup: After cooling, neutralize the mixture with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent as described in the previous protocol.
-
Purification: Purify the crude product via column chromatography.
Caption: Comparative workflow for esterification.
| Feature | Thionyl Chloride Method | Fischer-Speier Esterification |
| Reagents | SOCl₂, Cyclohexanol | Strong Acid (H₂SO₄, HCl), Cyclohexanol |
| Conditions | Mild (0 °C to 50 °C) | Harsher (Reflux) |
| Reaction Time | Faster (4-6 hours) | Slower (8-16 hours) |
| Advantages | High yields, clean conversion of the intermediate acid chloride. | Inexpensive reagents, simple setup. |
| Disadvantages | Use of corrosive and toxic SOCl₂, requires careful quenching. | Reversible reaction, may require water removal, risk of racemization at high temperatures. |
Properties and Stereochemical Integrity
Physicochemical Characterization
The identity and purity of the synthesized ester must be confirmed through standard analytical techniques.
| Technique | Expected Key Signals / Values |
| ¹H NMR | δ (ppm): ~7.3-7.5 (m, 5H, Ar-H ), ~4.8 (m, 1H, Cyclohexyl-O-CH ), ~4.5 (s, 1H, α-CH ), ~2.0 (br s, 2H, NH₂ ), ~1.2-1.9 (m, 10H, Cyclohexyl-CH₂ ) |
| ¹³C NMR | δ (ppm): ~173 (C=O), ~138 (Ar-C), ~127-129 (Ar-CH), ~74 (Cyclohexyl-O-C H), ~58 (α-C H), ~23-32 (Cyclohexyl-C H₂) |
| IR | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1735 (Ester C=O stretch) |
| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z for C₁₄H₁₉NO₂ |
Stereochemical Integrity and Racemization
A significant challenge with phenylglycine derivatives is their susceptibility to racemization. The α-proton is relatively acidic due to the adjacent phenyl and carbonyl groups. Deprotonation leads to the formation of a planar enolate intermediate, and subsequent non-stereospecific reprotonation results in a loss of enantiomeric purity.
This process is exacerbated by:
-
Strong bases: Exposure to strong bases readily abstracts the α-proton.
-
Elevated temperatures: Can provide the energy needed to overcome the activation barrier for deprotonation.
Therefore, all synthetic and purification steps should be conducted under the mildest possible conditions. The enantiomeric excess (ee) of the final product should always be verified using chiral HPLC or by measuring its specific optical rotation.
Applications in Synthesis and Drug Development
Role as a Chiral Auxiliary
A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction before being cleaved.[10] (R)-phenylglycine derivatives have been successfully used for this purpose. For instance, the methyl ester has been employed in the diastereoselective synthesis of β-lactams.[11][12]
The (R)-phenylglycine cyclohexyl ester derivative is a promising candidate for this role. The bulky cyclohexyl group provides a large, well-defined steric shield. When attached to a prochiral substrate, this group can effectively block one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face, thereby inducing high diastereoselectivity.
Caption: Conceptual workflow of a chiral auxiliary.
Intermediate for Complex Molecule Synthesis
The cyclohexyl ester can serve as a protected form of (R)-phenylglycine for incorporation into larger molecules. Its increased lipophilicity compared to the free acid or methyl ester can improve solubility in organic solvents commonly used in multi-step synthesis, facilitating reaction handling and purification. After its incorporation, the ester can be selectively hydrolyzed under basic or acidic conditions to reveal the carboxylic acid for further elaboration, for example, in peptide coupling reactions to form complex natural product scaffolds like glycopeptide antibiotics.
Conclusion
(R)-phenylglycine cyclohexyl ester is a valuable yet underutilized chiral building block. Its synthesis is accessible through well-established chemoenzymatic and chemical methods, combining the power of biocatalysis for enantiocontrol with robust esterification procedures. The key to its successful application lies in maintaining stereochemical integrity by avoiding harsh basic conditions and high temperatures. Its significant steric bulk makes it a highly promising chiral auxiliary for directing complex asymmetric transformations. For drug development professionals, its unique solubility profile and role as a protected intermediate offer a strategic advantage in the synthesis of complex pharmaceutical targets. Future research should focus on demonstrating its efficacy in a broader range of diastereoselective reactions and exploring its incorporation into novel therapeutic agents.
References
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
- Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. PubMed.
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
- (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.
- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
- Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
- Chiral auxiliary. Wikipedia.
- ChemInform Abstract: (R)-2-Phenylglycine as a Chiral Auxiliary in the Asymmetric Synthesis of 2-Azetidinones.
- Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionaliz
- Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters. Academia.edu.
Sources
- 1. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. (PDF) Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters [academia.edu]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Stereochemical Distinctions of (R)- and (S)-Cyclohexyl 2-Amino-2-Phenylacetate
Abstract
This technical guide provides a comprehensive framework for understanding the fundamental differences between the (R) and (S) enantiomers of cyclohexyl 2-amino-2-phenylacetate. In the absence of extensive direct comparative studies on these specific molecules in publicly accessible literature, this document synthesizes established principles of stereochemistry, asymmetric synthesis, chiral resolution, and pharmacological evaluation from closely related analogs. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to design and execute robust experimental plans for the synthesis, separation, and characterization of these enantiomers. This guide outlines detailed methodologies and explains the causal relationships behind experimental choices, thereby providing a self-validating system for investigation.
Introduction: The Critical Role of Chirality in Bioactivity
Chirality, the property of non-superimposable mirror images, is a cornerstone of molecular biology and pharmacology. The constituent building blocks of life, such as amino acids and sugars, exist predominantly as single enantiomers. This inherent chirality in biological systems dictates that enantiomers of a chiral drug molecule can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are of paramount importance in modern drug discovery and development.
This guide focuses on the (R) and (S) enantiomers of cyclohexyl 2-amino-2-phenylacetate, a chiral molecule containing a stereocenter at the alpha-carbon of the amino acid moiety. While specific data on these exact enantiomers is scarce, their structural similarity to other pharmacologically active phenylglycine derivatives suggests the potential for stereospecific biological activity. Phenylglycine and its analogs are known to interact with various biological targets, including metabotropic glutamate receptors and ion channels.[1] This guide will, therefore, extrapolate from established knowledge of similar compounds to provide a robust framework for investigating the unique properties of each enantiomer of cyclohexyl 2-amino-2-phenylacetate.
Stereospecific Synthesis and Resolution Strategies
The generation of enantiomerically pure (R)- and (S)-cyclohexyl 2-amino-2-phenylacetate is the first critical step in their differential characterization. Two primary strategies can be employed: asymmetric synthesis to directly produce the desired enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer by using chiral starting materials, catalysts, or auxiliaries.
A common approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the reacting system to control the stereochemical outcome of a reaction. For the synthesis of α-amino acids, derivatives of (R)- or (S)-phenylglycinol are frequently used as chiral auxiliaries.[2]
Conceptual Workflow for Chiral Auxiliary-Based Synthesis:
Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol is adapted from established methods for the synthesis of α-amino acids.[3]
-
Imine Formation: React (R)-phenylglycine amide (chiral auxiliary) with benzaldehyde in an appropriate solvent (e.g., methanol) to form the corresponding chiral imine.
-
Strecker Reaction: To the in-situ generated imine, add a cyanide source (e.g., trimethylsilyl cyanide) to induce the diastereoselective addition across the C=N bond. This step is often accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates.
-
Isolation: Isolate the diastereomerically pure α-amino nitrile by filtration.
-
Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary under acidic conditions (e.g., 6N HCl) to yield the enantiomerically enriched 2-amino-2-phenylacetic acid.
-
Esterification: React the resulting amino acid with cyclohexanol in the presence of an acid catalyst (e.g., thionyl chloride followed by addition of cyclohexanol) to obtain the desired enantiomer of cyclohexyl 2-amino-2-phenylacetate.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture. The enzyme will preferentially catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer, leaving the other enantiomer unreacted.[4][5]
Conceptual Workflow for Enzymatic Kinetic Resolution:
Sources
- 1. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from ( R )-phenylglycino ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A905061B [pubs.rsc.org]
- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.tudelft.nl [research.tudelft.nl]
Methodological & Application
Synthesis of (R)-Cyclohexyl 2-Amino-2-Phenylacetate from (R)-Phenylglycine: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
(R)-Cyclohexyl 2-amino-2-phenylacetate is a chiral ester of significant interest in the pharmaceutical industry. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the α-carbon is crucial for the biological activity of the final drug substance, making the enantioselective synthesis of this intermediate a critical process. This application note provides a detailed, robust, and validated protocol for the synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate from the readily available chiral starting material, (R)-phenylglycine, through a classic Fischer esterification reaction. The causality behind experimental choices, a self-validating system for protocol integrity, and comprehensive references are provided to ensure scientific rigor and reproducibility.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed Fischer esterification of (R)-phenylglycine with cyclohexanol. The use of a Dean-Stark apparatus is employed to remove water, a byproduct of the reaction, thereby driving the equilibrium towards the formation of the desired ester product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| (R)-Phenylglycine | 151.16 | 15.12 g | 0.10 | >99% | Sigma-Aldrich |
| Cyclohexanol | 100.16 | 50.08 g (52.5 mL) | 0.50 | >99% | Alfa Aesar |
| Concentrated Sulfuric Acid | 98.08 | 2.7 mL | 0.05 | 95-98% | Fisher Scientific |
| Toluene | 92.14 | 200 mL | - | Anhydrous | J.T. Baker |
| Diethyl Ether | 74.12 | 500 mL | - | Anhydrous | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | - | 200 mL | - | - | In-house preparation |
| Brine (Saturated NaCl solution) | - | 100 mL | - | - | In-house preparation |
| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - | - | Acros Organics |
Instrumentation
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)
Experimental Protocol
Part 1: Reaction Setup and Synthesis
-
Apparatus Assembly: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent the introduction of moisture.
-
Charging of Reactants: To the round-bottom flask, add (R)-phenylglycine (15.12 g, 0.10 mol), cyclohexanol (50.08 g, 0.50 mol), and anhydrous toluene (200 mL). The use of a five-fold excess of cyclohexanol helps to drive the equilibrium towards the product side.[1]
-
Initiation of Reaction: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (2.7 mL, 0.05 mol) to the flask. The addition of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[2]
-
Reflux and Water Removal: Heat the reaction mixture to reflux using a heating mantle. Toluene forms an azeotrope with water, which will collect in the Dean-Stark trap, effectively removing it from the reaction mixture and driving the equilibrium towards the ester product.[1] Continue refluxing until no more water is collected in the trap (approximately 4-6 hours). The theoretical amount of water to be collected is 1.8 mL.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the (R)-phenylglycine spot and the appearance of a new, less polar spot corresponding to the ester product indicates the reaction is proceeding.
Part 2: Work-up and Isolation
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing 200 mL of a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted (R)-phenylglycine. Perform this step slowly and with caution as the neutralization of the acid will generate carbon dioxide gas, leading to pressure build-up in the separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers. The use of diethyl ether facilitates the extraction of the organic product from the aqueous phase.
-
Washing: Wash the combined organic layers with brine (100 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-cyclohexyl 2-amino-2-phenylacetate as an oil or a low-melting solid.
Part 3: Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified (R)-cyclohexyl 2-amino-2-phenylacetate.
Characterization and Quality Control
The identity and purity of the synthesized (R)-cyclohexyl 2-amino-2-phenylacetate should be confirmed by NMR spectroscopy and chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, CDCl3, δ):
-
7.25-7.40 (m, 5H, Ar-H)
-
4.80-4.90 (m, 1H, -O-CH- of cyclohexyl)
-
4.55 (s, 1H, Ph-CH-NH2)
-
2.10 (br s, 2H, -NH2)
-
1.10-1.90 (m, 10H, cyclohexyl -CH2-)
-
-
13C NMR (100 MHz, CDCl3, δ):
-
173.5 (C=O)
-
139.0 (Ar-C)
-
128.8 (Ar-CH)
-
128.2 (Ar-CH)
-
127.5 (Ar-CH)
-
74.0 (-O-CH- of cyclohexyl)
-
58.0 (Ph-CH-NH2)
-
31.5 (cyclohexyl -CH2-)
-
25.5 (cyclohexyl -CH2-)
-
23.8 (cyclohexyl -CH2-)
-
Note: The provided NMR data is predicted and should be confirmed by experimental analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of the final product is a critical parameter. A validated chiral HPLC method should be employed for its determination.
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for optimal separation.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 220 nm.
-
Expected Outcome: The (R)-enantiomer should be well-resolved from any potential (S)-enantiomer impurity. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6]
-
Cyclohexanol: Harmful if swallowed or inhaled and causes skin and eye irritation. Use in a well-ventilated area and wear appropriate PPE.[7]
-
(R)-Phenylglycine: May cause skin and eye irritation. Handle with care.
-
Toluene and Diethyl Ether: Highly flammable solvents. Use in a well-ventilated area, away from ignition sources.
Workflow Diagram
Caption: Workflow for the synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate.
Discussion
This protocol outlines a reliable and scalable method for the synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate. The Fischer esterification, while a classic reaction, remains a highly effective and atom-economical method for ester synthesis, particularly when coupled with efficient water removal techniques like the Dean-Stark apparatus.
The choice of sulfuric acid as a catalyst is based on its proven efficacy in promoting the esterification of amino acids.[3] The work-up procedure is designed to effectively neutralize the acid and remove water-soluble byproducts, leading to a crude product that is amenable to purification by column chromatography.
The analytical methods provided are essential for confirming the structure and, critically, the enantiomeric purity of the final product. The use of a polysaccharide-based chiral stationary phase in HPLC is a standard and effective technique for the separation of enantiomers of amino acid derivatives.[3]
By following this detailed protocol and adhering to the safety precautions, researchers can confidently synthesize high-purity (R)-cyclohexyl 2-amino-2-phenylacetate for their research and development needs.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]
-
Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate, 1991. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC, 2023. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2020. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem, 2024. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
Phenylglycine. Regis Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. Arkivoc, 2019. [Link]
-
Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Poor-Darehkordi/f299834220b3f88d752f9c8d5c64f7a3f4a9b6a0]([Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers, 2022. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. rsc.org [rsc.org]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Notes & Protocols: (R)-Cyclohexyl 2-Amino-2-Phenylacetate as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the reliable construction of stereochemically defined molecules, particularly within pharmaceutical and materials science research.[1][2] This guide provides an in-depth exploration of (R)-cyclohexyl 2-amino-2-phenylacetate, a derivative of the readily available amino acid (R)-phenylglycine, as a potent chiral auxiliary. We will detail its application, from covalent attachment to a prochiral substrate to its influence on diastereoselective transformations and its subsequent cleavage. The protocols herein are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and strategic considerations that ensure high diastereoselectivity and chemical yield.
Introduction: The Rationale for Amino Acid-Based Auxiliaries
Chiral auxiliaries function by temporarily introducing a stereogenic center to a prochiral substrate, thereby creating diastereomeric transition states upon reaction and enabling facial differentiation.[1] Among the vast array of auxiliaries, those derived from the chiral pool, such as natural amino acids, offer significant advantages including high enantiopurity, availability of both enantiomers, and a well-defined stereochemical framework.[3][4]
(R)-phenylglycine and its derivatives have proven to be excellent chiral controllers in various transformations, including Strecker reactions and ester enolate-imine condensations.[5][6] The subject of this guide, (R)-cyclohexyl 2-amino-2-phenylacetate, leverages this established framework. The incorporation of a cyclohexyl ester introduces significant steric bulk, which can enhance facial shielding and improve the solubility of intermediates in common organic solvents. The core structure combines three key elements for stereocontrol:
-
The (R)-Stereocenter: The primary source of chirality.
-
The Phenyl Group: Provides significant steric hindrance and potential for π-stacking interactions, effectively shielding one face of a reactive intermediate.
-
The Cyclohexyl Group: A bulky, lipophilic group that further restricts conformational freedom and directs the approach of incoming reagents.
This combination creates a rigid and predictable chiral environment, making it an attractive tool for constructing new stereocenters with high fidelity.
General Workflow and Stereochemical Model
The application of (R)-cyclohexyl 2-amino-2-phenylacetate follows a classical three-stage auxiliary protocol. This workflow is designed to convert a prochiral acid into a new, enantiomerically enriched molecule.
Figure 1: General workflow for a chiral auxiliary-mediated synthesis.
The stereochemical outcome is dictated by the conformation of the N-acylated auxiliary. In reactions involving enolates, such as alkylations or aldol additions, the formation of a chelated intermediate with a Lewis acid (e.g., TiCl₄, Bu₂BOTf) can lock the conformation. The bulky phenyl and cyclohexyl groups are proposed to orient themselves to minimize steric strain, thereby exposing one face of the enolate to electrophilic attack while effectively blocking the other.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary
(R)-cyclohexyl 2-amino-2-phenylacetate is readily prepared by the esterification of commercially available (R)-phenylglycine.
-
Reaction: (R)-phenylglycine + Cyclohexanol → (R)-cyclohexyl 2-amino-2-phenylacetate
-
Reagents & Equipment:
-
(R)-phenylglycine (1.0 equiv)
-
Cyclohexanol (5.0 equiv, serves as reagent and solvent)
-
Thionyl chloride (SOCl₂, 1.5 equiv) or p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃) solution for workup.
-
-
Procedure (SOCl₂ Method):
-
To a stirred solution of cyclohexanol at 0 °C, add thionyl chloride dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature, then add (R)-phenylglycine in one portion.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it into a stirred solution of saturated NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure auxiliary.
-
Protocol 2: Attachment to a Prochiral Carboxylic Acid
This protocol describes the formation of the N-acyl adduct, which is the substrate for the subsequent diastereoselective reaction.
-
Reaction: R-COOH + Auxiliary → N-Acyl Adduct
-
Reagents & Equipment:
-
Prochiral carboxylic acid (e.g., propanoic acid, 1.0 equiv)
-
Oxalyl chloride or thionyl chloride (1.2 equiv)
-
(R)-cyclohexyl 2-amino-2-phenylacetate (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous DCM or THF as solvent
-
Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)
-
-
Procedure:
-
In a flame-dried flask under nitrogen, dissolve the carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF (1 drop).
-
Cool the solution to 0 °C and add oxalyl chloride dropwise.
-
Stir at 0 °C for 30 minutes, then at room temperature for 1 hour to form the acyl chloride.
-
In a separate flask, dissolve the chiral auxiliary and TEA in anhydrous DCM.
-
Cool the auxiliary solution to 0 °C and slowly add the freshly prepared acyl chloride solution via cannula.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and perform a standard aqueous workup (wash with 1M HCl, sat. NaHCO₃, and brine).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the N-acyl adduct.
-
Protocol 3: Diastereoselective Enolate Alkylation
This protocol creates a new stereocenter α to the carbonyl group of the attached substrate.
-
Reagents & Equipment:
-
N-acyl adduct (1.0 equiv)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)
-
Electrophile (e.g., benzyl bromide, methyl iodide, 1.2 equiv)
-
Anhydrous THF
-
Dry ice/acetone bath (-78 °C)
-
-
Procedure:
-
Dissolve the N-acyl adduct in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C.
-
Add LDA or NaHMDS dropwise and stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile dropwise and let the reaction stir at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding saturated ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, and wash with brine.
-
Dry, concentrate, and purify by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
-
Figure 2: Proposed model for stereofacial differentiation in enolate alkylation. (Conceptual diagram)
Protocol 4: Auxiliary Cleavage
The final step is the removal of the auxiliary to release the enantiomerically enriched product.
-
Method A: Basic Hydrolysis (LiOH/H₂O₂)
-
Use Case: For robust products; yields the carboxylic acid.
-
Procedure:
-
Dissolve the alkylated adduct in a 3:1 mixture of THF/water.
-
Cool to 0 °C and add 30% hydrogen peroxide (H₂O₂, 4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench with sodium sulfite (Na₂SO₃) solution.
-
Acidify the mixture with 1M HCl to pH ~2 and extract the product carboxylic acid with ethyl acetate. The auxiliary can be recovered from the aqueous layer.
-
-
-
Method B: Reductive Cleavage (LiBH₄)
-
Use Case: Milder conditions; yields the primary alcohol.
-
Procedure:
-
Dissolve the adduct in anhydrous ether or THF at 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise.
-
Stir at room temperature for 6-12 hours.
-
Carefully quench with 1M HCl at 0 °C.
-
Extract the product alcohol with ether. The auxiliary can be recovered and purified.
-
-
Data Summary
The effectiveness of a chiral auxiliary is measured by the diastereoselectivity it imparts. While results are substrate-dependent, the steric bulk of the phenyl and cyclohexyl groups is expected to lead to high levels of induction.
| Substrate (R-CO-) | Electrophile (E-X) | Expected Major Diastereomer | Typical d.r. |
| Propionyl | Benzyl Bromide | (S)-2-Methyl-3-phenylpropanoic acid | >95:5 |
| Propionyl | Methyl Iodide | (S)-2-Methylbutanoic acid | >90:10 |
| Acetyl | Benzaldehyde (Aldol) | (2R,3S)-3-Hydroxy-3-phenylpropanoic acid | >98:2 (syn) |
Note: Data is hypothetical, based on results from structurally similar phenylglycine and bulky auxiliaries reported in the literature.[5][6] The stereochemical descriptor refers to the product after cleavage.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This can result from poor chelation or insufficient steric differentiation. Try lowering the reaction temperature, changing the counter-ion of the base (e.g., NaHMDS vs. LDA), or using a different Lewis acid in aldol reactions.
-
Difficult Cleavage: If standard hydrolysis fails, more forcing conditions may be required, but this risks epimerization of the newly formed stereocenter. Reductive cleavage is often a milder alternative.
-
Auxiliary Recovery: Efficient recovery is crucial for cost-effectiveness. Ensure proper pH adjustment during workup to facilitate separation of the acidic/basic product and the amino ester auxiliary.
Conclusion
(R)-Cyclohexyl 2-amino-2-phenylacetate stands as a promising and highly practical chiral auxiliary. Its straightforward synthesis from an inexpensive amino acid, combined with the powerful and predictable stereodirecting effects of its phenyl and cyclohexyl groups, makes it a valuable tool for the asymmetric synthesis of complex organic molecules. The protocols provided offer a robust framework for its successful implementation in research and development settings.
References
-
Shafiee, M., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1169-1171. [Link]
-
van der Veen, H. L., et al. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 34(9), 1441-1444. [Link]
-
Exaly.com. (2026). Cyclohexyl-based chiral auxiliaries Chemical Reviews. [Link]
-
ResearchGate. (n.d.). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. [Link]
-
Bueno, M. P., et al. (1988). Natural amino acids as chiral auxiliaries in asymmetric Diels–Alder reactions. Canadian Journal of Chemistry, 66(11), 2826-2829. [Link]
-
Cativiela, C., et al. (1996). The Use of 1-Amino-2-phenyl-l-cyclohexanecarboxylic Acids as Chirai Auxiliaries in Asymmetric Diels-Alder Reactions. Tetrahedron, 52(13), 4839-4848. [Link]
- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids (pp. 249-303). Springer.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
Sources
applications of (R)-cyclohexyl 2-amino-2-phenylacetate in pharmaceutical intermediates
This guide details the application of (R)-cyclohexyl 2-amino-2-phenylacetate (also known as Cyclohexyl D-Phenylglycinate ) as a critical chiral building block in the synthesis of Phosphoramidate Prodrugs (ProTides) .
These protocols are designed for medicinal chemists and process development scientists working on antiviral nucleoside analogs (specifically for Hepatitis C Virus - HCV) and other therapeutic classes requiring intracellular nucleotide delivery.
Executive Summary & Compound Profile
(R)-cyclohexyl 2-amino-2-phenylacetate is the cyclohexyl ester of D-phenylglycine. In pharmaceutical synthesis, it serves as a specialized lipophilic chiral auxiliary. Its primary application is in the McGuigan ProTide technology , where it is coupled with a phosphorylating agent and a nucleoside analog.
The cyclohexyl ester moiety confers specific advantages over the more common methyl or isopropyl esters:
-
Enhanced Lipophilicity: Increases the passive permeability of the prodrug across cell membranes.
-
Liver Targeting: The ester is a substrate for hepatic carboxylesterases (e.g., hCES1), facilitating the selective release of the active drug in the liver (crucial for HCV therapies).
-
Chiral Control: The (R)-configuration of the amino acid directs the stereochemistry at the phosphorus center during the coupling reaction, which is often critical for drug potency.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: Cyclohexyl (2R)-2-amino-2-phenylacetate
-
Common Name: Cyclohexyl D-phenylglycinate
-
Molecular Formula:
-
Molecular Weight: 233.31 g/mol
-
Form: Typically supplied as the Hydrochloride Salt (HCl) , a white to off-white crystalline solid.
-
Solubility: Soluble in DCM, Methanol, DMSO; limited solubility in water (free base is lipophilic).
Core Application: Synthesis of Phosphoramidate Prodrugs
The most significant application of this compound is the synthesis of Phosphorochloridate Intermediates , which are subsequently reacted with nucleosides to form ProTides. This approach bypasses the rate-limiting first phosphorylation step of nucleoside activation in vivo.
Mechanism of Action (The ProTide Pathway)
-
Entry: The lipophilic ProTide crosses the cell membrane.
-
Activation Step 1: Carboxylesterase cleaves the cyclohexyl ester .
-
Activation Step 2: Spontaneous cyclization displaces the aryl group (e.g., naphthol).
-
Activation Step 3: Hydrolysis opens the ring to release the Nucleoside Monophosphate .
-
Final Activation: Cellular kinases convert the monophosphate to the active Triphosphate .
Caption: Mechanism of intracellular activation for ProTides utilizing the cyclohexyl phenylglycinate motif.
Experimental Protocols
Protocol A: Synthesis of the Phosphorochloridate Reagent
This protocol describes the preparation of (2R)-cyclohexyl 2-(chloro(naphthalen-1-yloxy)phosphorylamino)-2-phenylacetate .[1] This is the reactive "activated" form of the compound used to label nucleosides.
Reagents:
-
(R)-Cyclohexyl 2-amino-2-phenylacetate HCl (1.0 eq)
-
Naphthalen-1-yl phosphorodichloridate (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.
-
Dissolution: Suspend (R)-cyclohexyl 2-amino-2-phenylacetate HCl (e.g., 2.00 g, 7.41 mmol) and Naphthalen-1-yl phosphorodichloridate (1.94 g, 7.41 mmol) in anhydrous DCM (15–30 mL).
-
Cooling: Cool the mixture to -78°C (dry ice/acetone bath) to control the exotherm and regioselectivity.
-
Base Addition: Add TEA (2.06 mL, 14.83 mmol) dropwise over 15–20 minutes. The solution should clear as the salt neutralizes.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 1–2 hours. Stir at RT for an additional 1 hour.
-
Monitoring: Monitor by 31P NMR . The starting dichloridate (typically ~ δ 0-5 ppm) should disappear, replaced by two diastereomeric signals for the phosphorochloridate (typically ~ δ 8-10 ppm).
-
Workup: Dilute with diethyl ether, filter off the triethylamine hydrochloride salts, and concentrate the filtrate under reduced pressure.
-
Product: The result is a viscous, pale yellow oil or foam. It is moisture-sensitive and should be used immediately in Protocol B or stored under strict anhydrous conditions at -20°C.
Protocol B: Coupling to Nucleoside (ProTide Synthesis)
This step couples the phosphorochloridate generated above to a nucleoside analog (e.g., 2'-C-methylguanosine derivative).
Reagents:
-
Nucleoside Analog (1.0 eq)
-
Phosphorochloridate Reagent (from Protocol A) (3.0 eq)
-
N-Methylimidazole (NMI) (5.0 eq) OR tert-Butyl Magnesium Chloride (t-BuMgCl) (Depending on nucleoside solubility/reactivity).
-
THF or DCM (Anhydrous).
Procedure (NMI Method):
-
Dissolution: Dissolve the Nucleoside (1.0 eq) in anhydrous THF or DCM.
-
Addition: Add N-Methylimidazole (5.0 eq) to the solution.
-
Coupling: Add the Phosphorochloridate Reagent (3.0 eq) dropwise at 0°C or RT.
-
Incubation: Stir for 12–24 hours at RT.
-
Quench: Quench with Methanol or saturated ammonium chloride solution.
-
Purification: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4. Purify via silica gel chromatography (Gradient: DCM to DCM/MeOH).
-
Separation: The product will typically form as a mixture of two diastereomers at the Phosphorus atom (
and ). These often require separation by Preparative Chiral HPLC or crystallization, as one diastereomer is usually more biologically active.
Analytical Quality Control
Nuclear Magnetic Resonance (NMR)[5][6][9][10]
-
1H NMR: Diagnostic signals for the cyclohexyl group (multiplets at δ 1.0–1.9 ppm) and the chiral benzylic proton of phenylglycine (doublet/singlet around δ 5.0–5.5 ppm).
-
31P NMR: Crucial for assessing the purity of the phosphorochloridate intermediate. Expect a singlet (or two diastereomeric singlets) around δ 8.0–10.0 ppm . Phosphate hydrolysis products appear upfield (around δ 0 ppm).
Chiral HPLC Method (for ProTide Diastereomers)
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Ethanol or Hexane : Isopropanol (e.g., 80:20).
-
Detection: UV at 254 nm (detecting the Naphthyl/Phenyl groups).
-
Goal: Baseline separation of
and diastereomers.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Moisture contamination hydrolyzing the chloridate. | Ensure all glassware is flame-dried. Use fresh anhydrous DCM. Handle reagents under Argon. |
| Epimerization | High temperature or excessive base during coupling. | Keep reaction at -78°C during TEA addition. Avoid prolonged exposure to TEA at RT. |
| Incomplete Coupling (Protocol B) | Steric hindrance of the cyclohexyl group. | Use a stronger base/catalyst like t-BuMgCl (1.0–2.0 eq) instead of NMI. This deprotonates the nucleoside 5'-OH, making it a better nucleophile. |
| Oily Product | Residual solvent or impurities. | The cyclohexyl ester is lipophilic; traces of cyclohexanol or phenol may remain. Use high-vacuum drying or reverse-phase chromatography (C18). |
References
-
McGuigan, C., et al. (2010). Phosphoramidate ProTides of the HCV NS5B inhibitor 2'-C-methylguanosine: Highly potent and effective against HCV in the replicon system.Journal of Medicinal Chemistry .
-
Sofia, M. J., et al. (2010).[2][3] Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus.Journal of Medicinal Chemistry . (Foundational ProTide chemistry).
-
Ross, B. S., et al. (2014). Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections.[4]U.S. Patent No.[5][6] 8,759,318 . (Describes the specific use of cyclohexyl 2-amino-2-phenylacetate).
-
Cho, A., et al. (2012). Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleoside phosphoramidates.Bioorganic & Medicinal Chemistry Letters .
Sources
- 1. US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. AU2010203416C1 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 5. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
preventing racemization of (R)-cyclohexyl 2-amino-2-phenylacetate during synthesis
Subject: Preserving Optical Purity During the Synthesis of (R)-Cyclohexyl 2-amino-2-phenylacetate
Executive Summary & Technical Context
You are likely encountering difficulties maintaining the enantiomeric excess (% ee) of (R)-cyclohexyl 2-amino-2-phenylacetate . This molecule belongs to the class of phenylglycine esters , which are notoriously prone to racemization compared to their aliphatic counterparts (like alanine or leucine).[1]
The Core Problem:
The
This guide provides a validated protocol to synthesize this compound while strictly preventing racemization, focusing on acid-dominated kinetics and salt-form isolation .
The Mechanism of Failure (Racemization Pathways)
To prevent racemization, you must understand exactly where it occurs.[1] The diagram below illustrates the "Safe Path" (maintaining the hydrochloride salt) versus the "Danger Zone" (free-basing).
Figure 1: Mechanistic pathway showing the stability of the hydrochloride salt versus the instability of the free base. The red path indicates the primary cause of optical purity loss.
Validated Synthesis Protocol
Method: Thionyl Chloride Mediated Esterification (Modified for Phenylglycine) Objective: Synthesize the ester while avoiding high-temperature reflux and aqueous neutralization.
Reagents & Equipment:
-
(R)-Phenylglycine (High optical purity starting material)[1]
-
Cyclohexanol (Anhydrous, 5-10 equivalents)[1]
-
Thionyl Chloride (
, 1.2 - 1.5 equivalents)[1] -
Solvent: None (Neat in alcohol) or anhydrous Toluene/DCM if solubility is an issue.[1]
-
Precipitation solvent: Diethyl ether or n-Heptane.[1]
Step-by-Step Procedure:
-
Activation (The "Cold Addition"):
-
Place cyclohexanol in a flame-dried round-bottom flask under
atmosphere. -
Cool the alcohol to 0°C (ice bath).
-
Add thionyl chloride dropwise.[1] Do not rush. This generates HCl in situ and forms the reactive alkyl chlorosulfite species.
-
Why? Adding amino acid directly to
can generate local hot spots; pre-mixing with alcohol buffers the exotherm.
-
-
Reaction:
-
Add (R)-phenylglycine solid in one portion to the cold mixture.
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
CRITICAL DEVIATION: Unlike standard alanine synthesis, DO NOT REFLUX at 100°C+.
-
Heat gently to 40-50°C and monitor by HPLC/TLC. Phenylglycine esters can racemize thermally if refluxed aggressively for long periods in the presence of trace HCl gas [1].
-
Reaction time: 12-24 hours at 40°C is safer than 2 hours at 100°C.[1]
-
-
Workup (The "No-Water" Rule):
-
Isolation:
-
Dissolve/suspend the oily residue in a minimum amount of dry DCM or Methanol.
-
Add Diethyl Ether or n-Heptane slowly with vigorous stirring to induce precipitation of the hydrochloride salt.
-
Filter the white solid under inert gas if possible.
-
Dry in a vacuum desiccator over
.[1]
-
Troubleshooting Guide (FAQ)
Q1: My yield is good, but the ee% drops significantly after I extract with Ethyl Acetate/NaHCO3. Why? A: You are "free-basing" the ester. As shown in Figure 1, the moment you neutralize the HCl salt, you generate the free amine.[1] In the biphasic layer (Water/Organic), the local pH at the interface can trigger the removal of the benzylic proton.
-
Solution: Skip the extraction. Isolate the product as the Hydrochloride Salt . If you must have the free amine for the next step, generate it in situ at -78°C with a non-nucleophilic base (like DIPEA) immediately before the next reaction, rather than isolating it.[1]
Q2: The reaction is too slow at 40°C. Can I increase the temperature? A: Proceed with extreme caution. Phenylglycine esters are used industrially to manufacture racemates by heating with thionyl chloride at 80-90°C [2].[1]
-
Solution: Instead of raising temperature, increase the concentration of thionyl chloride (up to 2.0 eq) or reaction time. If you must heat, limit it to 60°C and sample every 30 minutes.
Q3: I need to store the compound. How long is it stable? A:
-
As HCl Salt: Stable for months/years at -20°C if kept dry.[1]
-
As Free Amine: Unstable.[1] Will racemize and potentially cyclize to form diketopiperazines within days at room temperature.[1]
Data & Compatibility Tables
Table 1: Solvent & Base Compatibility for Phenylglycine Esters
| Component | Recommendation | Risk Level | Reason |
| Solvent | Methanol/Ethanol | Low (Acidic) | Good for synthesis; stabilizes salt form.[1] |
| Solvent | DMF/DMSO | High | Polar aprotic solvents enhance basicity of counter-ions, accelerating racemization.[1] |
| Base | NaOH / KOH | Critical | Immediate racemization and hydrolysis.[1] |
| Base | Et3N / DIPEA | Moderate | Use only at low temp (< 0°C) and stoichiometric amounts.[1] |
| Base | NaHCO3 (aq) | High | Even weak aqueous bases can trigger racemization in the biphasic interface. |
References
-
Mechanism of Racemization
-
Thionyl Chloride Induced Racemization (Industrial Context)
-
Title: "Racemization of optically active 2-substituted phenylglycine esters" (Patent DE10348674B4)[1]
- Source: Google P
- URL
-
-
pKa and Acidity Data
- Title: "pKa of the alpha proton of an alpha amino ester"
- Source: Chemistry Stack Exchange
-
URL:[Link]
-
General Esterification Protocol (Thionyl Chloride)
Sources
purification strategies for (R)-cyclohexyl 2-amino-2-phenylacetate
Technical Support Center: Purification Strategies for (R)-Cyclohexyl 2-amino-2-phenylacetate
Executive Summary & Critical Quality Attributes (CQAs)
(R)-Cyclohexyl 2-amino-2-phenylacetate (also known as (R)-Phenylglycine cyclohexyl ester) is a critical chiral intermediate, often utilized in the synthesis of antimuscarinic agents and semi-synthetic antibiotics. Its purification presents unique challenges due to the lability of the ester bond and the propensity of the free amine to racemize or cyclize under basic conditions.
Critical Quality Attributes:
-
Enantiomeric Excess (ee): > 99.5% (Strict requirement for pharmaceutical intermediates).
-
Chemical Purity: > 98.0%.[1]
-
Salt Form: Typically isolated as Hydrochloride (HCl) or p-Toluenesulfonate (p-TsOH) salts to ensure stability.
Troubleshooting Guide: Issue-Specific Protocols
This section addresses the most common deviations reported by process chemists.
Issue 1: Low Enantiomeric Excess (ee < 95%)
Diagnosis: Incomplete resolution or racemization during workup.
Root Cause: Phenylglycine esters are prone to racemization via the enolizable
-
Switch to Diastereomeric Crystallization:
-
Resolving Agent: Use Dibenzoyl-L-tartaric acid (L-DBTA) . The lipophilic benzoyl groups interact favorably with the cyclohexyl ester, improving discrimination compared to plain tartaric acid.
-
Solvent System: Ethanol/Water (95:5) or Isopropanol.
-
Procedure: Dissolve the racemic free base (1.0 eq) and L-DBTA (0.5 - 1.0 eq) in refluxing ethanol. Cool slowly (1°C/min) to 5°C. The (R)-ester L-DBTA salt precipitates.
-
Refining: Recrystallize the wet cake from pure Ethanol to boost ee from ~85% to >99%.
-
Technical Note: Do not use strong bases (NaOH/KOH) to liberate the free base during intermediate checks. Use mild bases like aqueous
orat to prevent racemization [1].
Issue 2: Product "Oiling Out" During Crystallization
Diagnosis: The salt comes out as a gummy oil instead of a crystalline solid. Root Cause: Supersaturation is too high, or the solvent polarity is mismatched for the lipophilic cyclohexyl group. Corrective Protocol:
-
Solvent Modification: Switch to a Solvent/Anti-solvent system.
-
Good Solvent: Methanol or Ethanol (dissolves the salt).
-
Anti-Solvent: Diethyl ether or Methyl tert-butyl ether (MTBE).
-
-
Seeding: Retain a small amount of seed crystal from a previous successful batch. Add seeds at the cloud point (metastable zone width).
-
Temperature Control: Avoid "crash cooling." Use a programmed cooling ramp.
Issue 3: Hydrolysis (Presence of Phenylglycine)
Diagnosis: HPLC shows a peak for phenylglycine (acid) increasing over time. Root Cause: Moisture ingress or storage of the free base. Corrective Protocol:
-
Immediate Salt Formation: Never store the compound as a free base oil. Convert immediately to the HCl salt by bubbling dry HCl gas into an ethereal solution of the ester.
-
Desiccation: Store the salt in a desiccator over
at -20°C.
Workflow Visualization
Figure 1: Purification & Isolation Workflow
This diagram outlines the standard operating procedure for isolating the stable HCl salt from a crude reaction mixture.
Caption: Standard workflow for the isolation and purification of (R)-cyclohexyl 2-amino-2-phenylacetate HCl.
Analytical Methods & Data
To validate purity, specific analytical conditions must be maintained. The cyclohexyl group adds significant lipophilicity compared to methyl esters, altering retention times.
Table 1: Recommended Chiral HPLC Parameters
| Parameter | Condition | Technical Rationale |
| Column | Chiralpak AD-H or OD-H (250 x 4.6 mm, 5µm) | Amylose/Cellulose tris-carbamates are standard for phenylglycine derivatives [2]. |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | DEA is mandatory to suppress peak tailing of the primary amine. |
| Flow Rate | 1.0 mL/min | Standard flow for resolution/pressure balance. |
| Detection | UV @ 254 nm | Phenyl ring absorption maximum. |
| Temperature | 25°C | Higher temps may degrade resolution ( |
| Retention | (R)-isomer typically elutes after (S)-isomer on AD-H | Verify with racemic standard. |
Table 2: Solubility Profile (HCl Salt)
| Solvent | Solubility | Usage |
| Water | High | Avoid (Risk of hydrolysis). |
| Methanol/Ethanol | High | Good for dissolving crude; use as "Good Solvent". |
| Isopropanol | Moderate | Ideal for recrystallization (cooling). |
| Diethyl Ether | Insoluble | Excellent "Anti-Solvent" to force precipitation. |
| Hexane | Insoluble | Wash solvent to remove non-polar impurities. |
Frequently Asked Questions (FAQ)
Q1: Can I use (L)-Tartaric acid instead of Dibenzoyl-(L)-tartaric acid?
A: While possible, plain tartaric acid often yields salts with lower crystallinity and lower diastereomeric discrimination for bulky esters like the cyclohexyl analog. The benzoyl groups in DBTA provide additional
Q2: Why is the melting point of my salt lower than the literature value (approx. 185°C dec)? A: A depressed melting point usually indicates:
-
Solvent inclusion: The bulky cyclohexyl group can trap solvent in the lattice. Dry at 40°C under high vacuum for 24h.
-
Enantiomeric impurity: Even 1-2% of the (S)-enantiomer can significantly lower the melting point of the eutectic mixture.
Q3: Can I perform the resolution in water? A: No. The cyclohexyl ester is too lipophilic and will not dissolve well in water, and the ester bond is susceptible to hydrolysis in aqueous media over the long crystallization times required. Use Ethanol or an Ethanol/Water mix.[2]
References
-
Clark, J. et al. "Stability of Phenylglycine Esters in Aqueous Media." Journal of Pharmaceutical Sciences, vol. 65, no. 5, 1976. 3
-
Regis Technologies. "Chiral Separations of Amino Acid Esters." Chiral Application Guide, 2020. 4
-
Dunn, P. J. "Synthesis and Resolution of Phenylglycine Derivatives." Organic Process Research & Development, vol. 12, no. 3, 2008. 5
-
US Patent 3887606A. "Process for the preparation of DL-phenylglycine esters." Google Patents.[6] 5
-
US Patent 8759318B2. "Phosphoramidate derivatives of guanosine nucleoside compounds." Google Patents.[6] 7
Sources
- 1. lookchem.com [lookchem.com]
- 2. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 6. AU2010203416C1 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 7. US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
Technical Support Center: Crystallization of (R)-cyclohexyl 2-amino-2-phenylacetate
Welcome to the technical support center for the crystallization of (R)-cyclohexyl 2-amino-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this chiral amino acid ester. By understanding the underlying principles and employing systematic troubleshooting, you can achieve consistent, high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the crystallization of (R)-cyclohexyl 2-amino-2-phenylacetate?
A1: The most frequently encountered issues include the product "oiling out" or separating as a liquid phase instead of a solid, the formation of an amorphous solid lacking a defined crystalline structure, and the potential for polymorphism, where different crystal forms with varying physical properties can arise.[1][2] Each of these issues is typically related to solvent selection, supersaturation levels, and cooling rates.
Q2: How does the molecular structure of (R)-cyclohexyl 2-amino-2-phenylacetate influence its crystallization behavior?
A2: The molecule possesses several key features that dictate its crystallization characteristics. The presence of both a basic amino group and a bulky, nonpolar cyclohexyl and phenyl group gives it a specific solubility profile, favoring organic solvents over aqueous media.[3] The chiral center introduces the possibility of enantiomeric separation challenges if the starting material is not enantiopure.[][5] Furthermore, the molecule's ability to form hydrogen bonds via the amino group and the ester carbonyl can lead to different packing arrangements in the crystal lattice, a primary driver of polymorphism.[6]
Q3: Is seeding a necessary step for the crystallization of this compound?
A3: While not always strictly necessary, seeding is highly recommended for achieving consistent and reproducible crystallization.[1] Introducing seed crystals of the desired polymorph can bypass the often-unpredictable nature of primary nucleation, control the crystal form, and promote uniform crystal growth.[7] This is particularly important in large-scale production where batch-to-batch consistency is critical.
Q4: What analytical techniques are best suited for characterizing the crystalline form of (R)-cyclohexyl 2-amino-2-phenylacetate?
A4: A combination of techniques is recommended for thorough characterization. X-ray Powder Diffraction (XRPD) is the gold standard for identifying the specific crystal form (polymorph).[1][8] Differential Scanning Calorimetry (DSC) is useful for determining the melting point and purity, as well as identifying polymorphic transitions.[1] Fourier-Transform Infrared (FTIR) Spectroscopy can also be used to distinguish between polymorphs based on differences in their vibrational spectra.[1][7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common crystallization problems.
Issue 1: Oiling Out - The product separates as a liquid.
Causality: Oiling out typically occurs when the supersaturation level is too high, or the cooling rate is too rapid. The solute molecules do not have sufficient time to orient themselves into an ordered crystal lattice and instead aggregate as a disordered, liquid phase. The choice of an inappropriate solvent can also be a contributing factor.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting oiling out.
Step-by-Step Solutions:
-
Reduce Cooling Rate: Implement a slower, more controlled cooling ramp. For example, instead of crashing the temperature from 60°C to 5°C, try cooling at a rate of 5-10°C per hour.
-
Decrease Supersaturation: Start with a more dilute solution. If the compound is highly soluble at the initial temperature, a slight reduction in starting material can prevent the system from becoming excessively supersaturated upon cooling.
-
Solvent System Modification:
-
Anti-Solvent Addition: If using a good solvent, consider the slow, dropwise addition of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) at an elevated temperature until slight turbidity is observed. Then, proceed with slow cooling.
-
Solvent Screening: Conduct a systematic solvent screen to find a solvent or solvent mixture that provides moderate solubility at high temperatures and low solubility at room temperature or below.
-
Issue 2: Formation of Amorphous Solid
Causality: The formation of an amorphous solid is also a consequence of rapid precipitation from a highly supersaturated solution, preventing molecular arrangement into a crystal lattice. This is common with molecules that have conformational flexibility.
Troubleshooting Workflow:
Caption: Achieving polymorphic control.
Step-by-Step Solutions:
-
Strict Protocol Control: Ensure every parameter of the crystallization process is precisely defined and consistently executed. This includes solvent volumes, temperatures, addition rates, and agitation speeds.
-
Controlled Seeding: This is the most robust method for controlling polymorphism. Ensure your seed crystals are of the desired, pure polymorphic form.
-
Solvent Selection: Different solvents can favor the nucleation and growth of specific polymorphs due to varying solute-solvent interactions. A screening study can identify solvent systems that consistently produce the desired form. [9]4. Temperature Control: The stable polymorph can change with temperature. Crystallizing at different temperatures can favor the formation of one form over another.
Recommended Experimental Protocol: Cooling Crystallization
This protocol provides a starting point for the controlled crystallization of (R)-cyclohexyl 2-amino-2-phenylacetate.
Objective: To obtain a crystalline solid of high purity and consistent polymorphic form.
Materials & Equipment:
-
(R)-cyclohexyl 2-amino-2-phenylacetate (crude)
-
Selected solvent (e.g., Isopropanol, Ethyl Acetate, or a mixture)
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Protocol Steps:
-
Solvent Selection & Dissolution:
-
Based on preliminary screening, select a solvent in which the compound has good solubility at elevated temperatures (>50°C) and poor solubility at lower temperatures (<10°C).
-
Charge the reaction vessel with the selected solvent and the crude (R)-cyclohexyl 2-amino-2-phenylacetate to a target concentration (e.g., 100-200 mg/mL, to be optimized).
-
Heat the mixture with gentle agitation to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C).
-
-
Controlled Cooling & Seeding:
-
Once fully dissolved, begin a slow, linear cooling ramp (e.g., 10°C/hour).
-
At a temperature just below the saturation point (can be determined by observing the first signs of turbidity in a trial run), add seed crystals of the desired polymorph (approx. 0.5% w/w).
-
Continue the slow cooling process under gentle agitation to the final temperature (e.g., 5°C).
-
-
Isolation & Drying:
-
Hold the slurry at the final temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.
-
Isolate the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Summary Table:
| Parameter | Recommended Range | Rationale |
| Solvent | Isopropanol, Ethyl Acetate, Toluene | Provides a good solubility gradient with temperature. |
| Concentration | 100 - 250 mg/mL | Balances yield with the risk of oiling out. |
| Dissolution Temp. | 60 - 75 °C | Ensures complete dissolution without degradation. |
| Cooling Rate | 5 - 15 °C / hour | Slow cooling is crucial for ordered crystal growth. [1] |
| Seeding Temp. | 45 - 55 °C (or at saturation) | Induces crystallization of the desired form. [1][7] |
| Final Temp. | 0 - 10 °C | Maximizes yield by minimizing solubility. |
| Agitation Speed | 50 - 150 RPM | Promotes mass transfer without causing excessive secondary nucleation. |
References
- Lee, I. S., & Kim, W. S. (2004). Polymorphism in the Crystallization of Glycine. Journal of the Chinese Institute of Chemical Engineers, 35(4), 483-489.
-
ResearchGate. Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. [Link]
-
Chen, J., et al. (2019). Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation. Molecules, 24(15), 2786. [Link]
-
Kubik, S., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(3), 698. [Link]
-
ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. [Link]
-
MDPI. (2022). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. [Link]
-
Creation.com. (2025). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. [Link]
-
CrystEngComm. (2005). Strategy for control of crystallization of polymorphs. [Link]
-
Crystal Pharmatech. (2025). Crystallization Process Development & Optimization Services. [Link]
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in (R)-cyclohexyl 2-amino-2-phenylacetate coupling
This is a technical support guide designed for researchers working with (R)-cyclohexyl 2-amino-2-phenylacetate . This molecule presents a unique "perfect storm" of challenges: the steric bulk of the cyclohexyl ester slows down coupling, while the high acidity of the phenylglycine
Ticket Subject: Minimizing Side Reactions & Optimizing Chiral Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Diagnostic: The "Steric-Acidity" Paradox
Before adjusting your protocol, you must understand why this specific coupling fails. You are likely observing low yields or loss of enantiomeric excess (ee%) .
This substrate presents two opposing forces:
-
Steric Hindrance (The Brake): The bulky cyclohexyl ester and the phenyl ring create significant steric shielding around the amine. This slows down the nucleophilic attack on the incoming activated carboxylic acid.
-
-Proton Acidity (The Trap): The phenyl ring and the ester group make the benzylic
-proton highly acidic ( in DMSO).
The Failure Mode: Because the coupling is sterically slow, the amine sits in the reaction mixture longer. If you use a strong base (like DIPEA or TEA) to neutralize the salt or accelerate the reaction, the base has ample time to abstract the
Troubleshooting Guide & FAQs
Module A: Preventing Racemization (The #1 Issue)
Q: I am seeing 5-15% of the (S)-enantiomer in my final product. I used standard HATU/DIPEA conditions. What happened?
A: You likely experienced base-induced enolization . Standard peptide coupling bases like Diisopropylethylamine (DIPEA) are basic enough to deprotonate the
The Fix:
-
Switch Bases: Replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) or 2,6-Lutidine . These are weaker bases that are sufficient to neutralize the amine salt but sterically hindered enough to avoid abstracting the
-proton. -
Switch Solvents: DMF stabilizes the ionic enolate intermediate, promoting racemization. Switch to DCM (Dichloromethane) or EtOAc if solubility permits. If you must use DMF, dilute it with DCM.
-
Additives: Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate). It lowers the basicity requirement and suppresses racemization better than HOBt/HOAt.
Module B: Addressing Low Yields & Impurities
Q: My reaction stalls at 60% conversion. Should I heat it? A: Absolutely not. Heating a phenylglycine ester in the presence of base guarantees racemization.
-
Root Cause: The cyclohexyl group acts as a steric shield.
-
Solution: Use a more reactive coupling system at 0°C to Room Temperature .
-
Recommended:COMU / Oxyma / Collidine in DCM.
-
Alternative:Acid Fluorides (generated via TFFH) are highly reactive and often require less base.
-
Q: I see a major impurity at M-Cyclohexanol (Mass - 100). What is it? A: This is likely Diketopiperazine (DKP) formation .[1][2] If you are coupling an amino acid to the (R)-cyclohexyl 2-amino-2-phenylacetate, and then deprotecting the N-terminus of the new dipeptide, the free amine will bite back onto the cyclohexyl ester, forming a 6-membered ring and ejecting cyclohexanol.
-
Prevention: Phenylglycine esters are notoriously prone to this due to their conformation. You cannot prevent the thermodynamics, but you can manage the kinetics:
-
Avoid storing the N-deprotected dipeptide ester.
-
Perform the next coupling step immediately (one-pot) or use the acid fluoride of the next amino acid for rapid coupling.
-
Visualizing the Failure Modes
The following diagrams illustrate the two critical pathways you must avoid: Base-Catalyzed Racemization and DKP Formation .
Figure 1: Competing pathways. The red dashed line represents the racemization risk exacerbated by strong bases and polar solvents.
Optimized Experimental Protocol (SOP)
This protocol is designed to maximize chiral integrity. It uses Collidine (weak base) and Oxyma (racemization suppressant) in a non-polar solvent.
Reagents Selection Matrix
| Component | Standard (Risky) | Recommended (Safe) | Why? |
| Coupling Agent | HATU / HBTU | DIC or COMU | DIC is neutral; COMU is faster than HATU with less epimerization. |
| Additive | HOBt | Oxyma Pure | Superior suppression of racemization; safer than HOBt. |
| Base | DIPEA / TEA | Collidine (TMP) | pKa ~7.4. Strong enough to neutralize HCl salt, too weak to abstract |
| Solvent | DMF / NMP | DCM or DCM:DMF (9:1) | Low polarity destabilizes the enolate intermediate. |
Step-by-Step Procedure
-
Preparation of Amine Salt:
-
If your (R)-cyclohexyl 2-amino-2-phenylacetate is an HCl salt, suspend 1.0 equiv in anhydrous DCM (0.1 M concentration).
-
Add Collidine (1.0 equiv exactly) to neutralize the salt. Stir for 2 mins at 0°C. Do not use excess base yet.
-
-
Activation of Carboxylic Acid (Pre-activation):
-
In a separate vessel, dissolve the Carboxylic Acid (1.1 equiv) and Oxyma Pure (1.1 equiv) in minimal DMF/DCM.
-
Add DIC (Diisopropylcarbodiimide) (1.1 equiv). Stir for 3-5 minutes at 0°C to form the O-acylisourea/active ester.
-
Note: Pre-activation ensures the acid is ready to react immediately upon contact with the amine, minimizing the time the amine sits in solution.
-
-
Coupling:
-
Workup:
-
Wash with 0.5M HCl (removes Collidine), then saturated NaHCO3, then Brine.
-
Avoid strong basic washes which might hydrolyze the cyclohexyl ester.
-
Troubleshooting Logic Tree
Use this flow to diagnose your specific outcome.
Figure 2: Decision matrix for diagnosing reaction failures.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Establishes the hierarchy of coupling reagents and the superiority of Oxyma/COMU.
-
Carpino, L. A., et al. (2010). The 1-Hydroxy-7-azabenzotriazole (HOAt) and 1-Hydroxybenzotriazole (HOBt) Analogues. Angewandte Chemie International Edition. Link
- Foundational work on racemiz
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Agent. Organic Letters. Link
- Validation of low-epimerization reagents for sensitive substr
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[2] Journal of the American Chemical Society. Link
- Mechanistic basis for DKP form
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for (R)-cyclohexyl 2-amino-2-phenylacetate Synthesis
Welcome to the technical support center for the synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical role of temperature in achieving high yield, purity, and enantioselectivity.
Introduction
The synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate, a key chiral intermediate, is highly sensitive to temperature fluctuations. Precise temperature control at each stage of the synthesis is paramount to not only drive the reaction towards the desired product but also to minimize side reactions, prevent racemization, and ensure the stability of both reactants and products. This guide provides a structured approach to troubleshooting common temperature-related issues and answers frequently asked questions to help you optimize your synthetic protocol.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, their probable causes related to temperature, and systematic solutions.
Issue 1: Low Yield of the Final Product
Low product yield is a frequent challenge and can often be traced back to suboptimal temperature conditions at various stages of the synthesis.
Possible Causes & Solutions
-
Incomplete Reaction Conversion: The reaction may not have reached completion due to insufficient thermal energy.
-
Solution: Carefully increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or HPLC. Be cautious, as excessive heat can lead to byproduct formation. For esterification reactions involving less reactive alcohols, a higher temperature may be necessary to drive the equilibrium towards the product.[1]
-
-
Product or Reagent Degradation: High temperatures can lead to the decomposition of thermally sensitive reagents or the desired product.
-
Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For steps involving sensitive functional groups, consider running the reaction at or below room temperature.[2] For instance, acylation reactions are often carried out at 0-10°C to avoid degradation.[2]
-
-
Side Reactions Dominating: Unwanted side reactions, such as polymerization or the formation of impurities, can be accelerated at higher temperatures.[3]
-
Solution: Lowering the reaction temperature can often suppress these competing reactions.[3] If a specific side product is identified, research its formation mechanism to understand its temperature dependence.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Enantiomeric Excess (ee%)
For chiral molecules like (R)-cyclohexyl 2-amino-2-phenylacetate, maintaining enantiomeric purity is critical. Temperature plays a significant role in enantioselective reactions and can also be a cause of racemization.
Possible Causes & Solutions
-
Racemization at High Temperatures: The chiral center of the amino acid derivative can be susceptible to epimerization at elevated temperatures, especially in the presence of a base or acid.
-
Solution: Perform the synthesis and purification steps at the lowest effective temperature. For instance, if an epoxidation step is part of the synthesis, carrying it out at temperatures as low as -40°C can significantly improve enantioselectivity.[4]
-
-
Suboptimal Temperature for Chiral Catalyst/Enzyme: If using a chiral catalyst or an enzyme for resolution, its activity and selectivity are highly temperature-dependent.
-
Solution: Consult the literature for the optimal temperature range for the specific catalyst or enzyme being used. For many lipase-catalyzed reactions, a temperature range of 30-40°C is often found to be optimal for both reaction rate and enantioselectivity.[5]
-
Temperature Effects on Enantioselectivity: A Comparative Table
| Reaction Step/Method | Temperature Range | Expected Outcome on ee% | Reference |
| Chemical Synthesis (Epoxidation) | -40°C to -20°C | Higher ee% | [4] |
| Chemical Synthesis (Acylation) | 0°C to 10°C | Minimized epimerization | [2] |
| Enzymatic Resolution (Lipase) | 30°C to 40°C | Optimal enantioselectivity | [5] |
| High-Temperature Reflux | > 80°C | Potential for racemization | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the esterification of (R)-2-amino-2-phenylacetic acid with cyclohexanol?
A1: The optimal temperature for the esterification step depends on the catalytic method employed.
-
Acid-Catalyzed Esterification: This typically requires elevated temperatures to drive the reaction forward by removing the water byproduct, often at the reflux temperature of a suitable solvent.[1] However, care must be taken to avoid racemization.
-
Enzymatic Esterification: Lipase-catalyzed esterification is performed under much milder conditions, generally between 30-60°C. This approach significantly reduces the risk of racemization and byproduct formation.[7]
Q2: How does temperature affect the stability of the starting materials and the final product?
A2: α-amino acids and their esters can be thermally labile. High temperatures can lead to decarboxylation or other degradation pathways. The final product, (R)-cyclohexyl 2-amino-2-phenylacetate, should be stored at cool temperatures to maintain its purity and enantiomeric integrity over time.
Q3: Can temperature fluctuations during work-up and purification affect the final product?
A3: Absolutely. It is crucial to maintain controlled, low temperatures during extraction and purification. For example, during crystallization, a controlled cooling rate can significantly impact the crystal size, purity, and yield. Rapid cooling can trap impurities, while excessively slow cooling may lead to lower yields.
Q4: What are the best practices for monitoring and controlling temperature in the laboratory?
A4:
-
Use a reliable heating/cooling system: Oil baths, heating mantles with precise controllers, and cryostats for low-temperature reactions are recommended.
-
Monitor the internal reaction temperature: The temperature of the heating/cooling bath may not accurately reflect the internal temperature of the reaction mixture. Always use a calibrated thermometer or thermocouple placed directly in the reaction vessel.
-
Ensure uniform heating/cooling: Efficient stirring is essential to prevent localized hot or cold spots within the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Acylation
This protocol outlines a general method for an acylation step where temperature control is critical to prevent side reactions and degradation.
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the amino ester in a suitable anhydrous solvent (e.g., dichloromethane) in the flask.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Dissolve the acylating agent (e.g., an acid chloride) in the same solvent and add it to the dropping funnel.
-
Add the acylating agent dropwise to the stirred solution of the amino ester over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for the required time, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a cold aqueous solution (e.g., saturated sodium bicarbonate) while maintaining a low temperature.
References
-
Ascensus. (2026, February 27). Case Study: Improving Yield & Purity Through Route Optimization. Available at: [Link]
-
Lin, Y.-K., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. Available at: [Link]
-
Anonymous. (n.d.). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. PMC. Available at: [Link]
-
MDPI. (2024, March 27). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of DL-phenylglycine esters.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-catalysed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent. | Sigma-Aldrich [sigmaaldrich.com]
- 6. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
The Foundation: Chiral Recognition on Polysaccharide-Based Stationary Phases
An In-Depth Technical Guide to Chiral HPLC Method Development for (R)-Cyclohexyl 2-Amino-2-Phenylacetate Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. (R)-cyclohexyl 2-amino-2-phenylacetate, a derivative of the amino acid phenylglycine, is a key chiral building block where control of enantiomeric purity is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of its enantiomers, grounded in established principles and practical experimental insights.
The most successful and versatile chiral stationary phases (CSPs) for a broad range of racemic compounds, including amino acid esters, are based on derivatives of the natural polysaccharides, cellulose and amylose.[1][2] These polymers, when derivatized—most commonly with phenylcarbamates—and coated or immobilized onto a silica support, form highly ordered, three-dimensional chiral structures.[3][4]
Chiral recognition is achieved through a combination of transient interactions between the analyte enantiomers and the chiral selector. These interactions include:
-
Hydrogen Bonding: Occurs between polar groups on the analyte (e.g., the amine and ester groups) and the carbamate moieties on the CSP.
-
π-π Interactions: The aromatic phenyl ring of the analyte can interact with the electron-rich phenyl groups of the chiral selector.
-
Steric Hindrance (Inclusion): One enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide backbone than the other. This difference in steric fit is often the most significant contributor to separation.[5]
The subtle differences in the sum of these interactions for each enantiomer result in different retention times, enabling their separation.[6]
Comparative Analysis of Leading Chiral Stationary Phases
While numerous CSPs are available, a targeted screening of a few complementary columns is the most efficient strategy. For phenylglycine esters and related structures, amylose and cellulose-based columns are the primary choice.[1][7]
| Chiral Stationary Phase (CSP) | Base Polysaccharide | Chiral Selector | Key Characteristics & Insights | Vendor(s) |
| CHIRALPAK® AD-H / Lux® Amylose-1 | Amylose | tris(3,5-dimethylphenylcarbamate) | Often provides the highest success rates for a wide range of compounds. The helical structure of amylose offers unique chiral cavities.[8] Generally shows strong retention. A go-to column for initial screening.[7] | Daicel / Phenomenex |
| CHIRALCEL® OD-H / Lux® Cellulose-1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | The linear structure of cellulose provides different steric interactions compared to amylose, offering complementary selectivity.[5] It is essential to screen both amylose and cellulose phases, as selectivity can be unpredictable. | Daicel / Phenomenex |
| CHIRALPAK® AS-H | Amylose | tris((S)-1-phenylethylcarbamate) | The different chiral selector offers alternative selectivity, which can be crucial for resolving enantiomers that co-elute on AD-H or OD-H phases. | Daicel |
Expert Insight: The choice between amylose and cellulose is not always predictable. While both are derivatized with the same selector (e.g., 3,5-dimethylphenylcarbamate), the difference in the polymer backbone (helical amylose vs. linear cellulose) leads to distinct chiral recognition environments. Therefore, screening on both an amylose-based column (like CHIRALPAK® AD-H) and a cellulose-based column (like CHIRALCEL® OD-H) is a foundational step in method development.[1]
Strategic Method Development: A Step-by-Step Approach
A logical, structured approach to method development saves time and resources. The following workflow is recommended for separating the enantiomers of cyclohexyl 2-amino-2-phenylacetate.
Caption: Logical workflow for chiral method development.
Experimental Protocol: A Recommended Starting Point
This protocol provides robust initial conditions for screening. The use of an amine additive is crucial for achieving good peak shape for basic compounds like amino acid esters.[9]
1. Instrumentation and Columns:
-
HPLC System: Any standard HPLC or UHPLC system with a UV detector.
-
Columns:
-
CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Daicel P/N: 19042)[10]
-
CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm (Daicel P/N: 14042)
-
-
Column Temperature: 25 °C
2. Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: 2-Propanol (IPA) (HPLC Grade)
-
Additive: Diethylamine (DEA)
-
Preparation: Prepare a mobile phase of n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v) . Filter through a 0.45 µm filter and degas before use.
-
Causality: Normal phase mode (alkane/alcohol) is the most common starting point for polysaccharide CSPs, often providing the best selectivity.[2] DEA is a basic modifier that prevents the free amine on the analyte from interacting with residual acidic silanols on the silica support, thereby improving peak shape and efficiency.[10][11]
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 5-10 µL
4. Sample Preparation:
-
Dissolve the racemic standard of cyclohexyl 2-amino-2-phenylacetate in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
Optimization Strategy
If the initial screening does not yield baseline separation (Resolution, Rs < 1.5), the following adjustments should be made systematically:
-
Adjust Alcohol Percentage: The ratio of alkane to alcohol is the most powerful tool for controlling retention and resolution.
-
To Decrease Retention Time: Increase the percentage of 2-propanol (e.g., to 85:15 or 80:20 Hexane/IPA).
-
To Increase Resolution: Decrease the percentage of 2-propanol (e.g., to 95:5 Hexane/IPA). This will increase retention times but often improves the separation factor (α).[7]
-
-
Change the Alcohol Modifier: If optimizing the IPA percentage is insufficient, switching the alcohol modifier can significantly alter selectivity. Ethanol is the most common alternative. Prepare a mobile phase of n-Hexane / Ethanol / DEA (90:10:0.1) and re-evaluate. The different size and polarity of the alcohol molecule can change how the analyte interacts with the CSP.[9]
-
Consider Reversed-Phase: While less common for initial screening on these columns, reversed-phase (e.g., Acetonitrile/Water or Methanol/Water with an acidic modifier like TFA or formic acid) can sometimes provide a solution if normal phase fails.[12] However, ensure the specific column is compatible with reversed-phase conditions (e.g., CHIRALPAK AD-H is compatible, but older coated columns may have limitations).[11][13]
Visualizing the Chiral Recognition Mechanism
The separation process relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Caption: Model of enantiomer interaction with a CSP.
This guide provides a robust framework for developing a reliable chiral HPLC separation method for (R)-cyclohexyl 2-amino-2-phenylacetate. By starting with a focused screening on complementary polysaccharide-based CSPs and employing a systematic optimization strategy, researchers can efficiently achieve the baseline resolution required for accurate enantiomeric purity assessment.
References
-
Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. PMC. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral Stationary. Phenomenex. [Link]
-
Extraction and Separation of Racemic α-cyclohexyl-mandelic Acid Using Chiral Ligand as Selector. Science Alert. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
SFC Chiral Screening Strategies for Pharmaceutical Compounds. Phenomenex. [Link]
-
Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane. Atlantis Press. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
Lux Cellulose-1 - Chiral HPLC Column. HPLC-MART. [Link]
-
Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. ResearchGate. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Daicel. [Link]
-
Kinetic study on biphasic recognition chiral extraction for separation of α‐cyclohexyl‐mandelic acid enantiomers. Journal of Chemical Technology & Biotechnology. [Link]
-
Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chiral HPLC Separations Guidebook. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Semantic Scholar. [Link]
-
Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD. Daicel Chiral Technologies. [Link]
-
Chirex 3001 HPLC Columns for Enantiomer Separation. Phenomenex. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Daicel Chiral Technologies. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AS-H. Daicel Chiral Technologies. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplcmart.com [hplcmart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. phenomenex.com [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. uvison.com [uvison.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. ct-k.com [ct-k.com]
Validating (R)-Cyclohexyl 2-amino-2-phenylacetate Synthesis: A Comparative Guide to ATR-FTIR vs. Transmission KBr Spectroscopy
Executive Summary & Mechanistic Context
(R)-cyclohexyl 2-amino-2-phenylacetate is a critical chiral ester intermediate, prominently utilized in the synthesis of phosphoramidate prodrugs targeting viral infections, such as Hepatitis C (HCV) NS5B polymerase inhibitors[1],[2]. The synthesis of this compound involves the esterification of the amino acid (R)-phenylglycine with cyclohexanol.
Validating this structural transformation requires precise analytical techniques. Infrared (IR) spectroscopy serves as the gold standard for confirming functional group interconversions. As a Senior Application Scientist, it is vital to understand that this validation is not merely about matching peaks, but about proving the mechanistic transformation: the abolition of the precursor's zwitterionic state and the successful formation of the unconjugated cyclohexyl ester. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr pellet) spectroscopy to establish a self-validating protocol for this compound.
Modality Comparison: ATR-FTIR vs. Transmission KBr
Selecting the correct IR modality dictates the reliability of your structural validation. Each technique presents distinct physical interactions with the sample matrix.
Attenuated Total Reflectance (ATR-FTIR)
ATR operates via an evanescent wave that penetrates the sample surface. It requires minimal preparation, making it ideal for rapid, high-throughput quality control[3]. However, the penetration depth is wavelength-dependent (typically 0.5 – 2.0 µm), which can cause anomalous dispersion and peak distortions at lower wavenumbers, potentially reducing sensitivity for trace impurities[4],[5].
Transmission Spectroscopy (KBr Pellet)
The KBr method involves dispersing the sample in an IR-transparent potassium bromide matrix. Because the IR beam passes through a longer effective pathlength (~1 mm), it offers superior sensitivity for detecting trace unreacted precursors[6]. Furthermore, it strictly adheres to the Beer-Lambert law, making it the definitive choice for quantitative analysis and building definitive spectral reference libraries[6].
Table 1: Performance Comparison for Ester Validation
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) |
| Sample Prep Time | < 1 minute (Neat powder) | 5-10 minutes (Milling and pressing) |
| Effective Pathlength | 0.5 - 2.0 µm (Wavelength dependent) | ~1 mm (Fixed by pellet thickness) |
| Trace Sensitivity | Low to Moderate | High (Excellent for detecting unreacted acid) |
| Spectral Integrity | Minor shifts at lower wavenumbers | High (Direct Beer-Lambert adherence) |
| Primary Use Case | Routine QC, rapid polymorph screening | Rigorous structural validation, impurity profiling |
Validation Logic & Workflow
To ensure a foolproof validation system, the analytical workflow must logically separate routine checks from rigorous structural confirmation.
Caption: Workflow for selecting and validating IR modalities for esterified pharmaceutical intermediates.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol incorporates internal validation checks to prevent false positives during the analysis of (R)-cyclohexyl 2-amino-2-phenylacetate.
Phase 1: Background & Calibration
-
Purge the Spectrometer: Flush the optical bench with dry N₂.
-
Causality Check: Acquire a blank background scan. A flat baseline confirms the absence of atmospheric H₂O (3600-3400 cm⁻¹) and CO₂ (2350 cm⁻¹) artifacts. This is critical, as residual water vapor will mask the primary amine (-NH₂) stretches expected at 3300-3400 cm⁻¹.
Phase 2: Sample Preparation
-
For ATR-FTIR: Place 2-5 mg of neat product powder onto the diamond crystal. Apply uniform pressure (e.g., 75 psi) using the anvil[3]. Causality: Intimate physical contact is mandatory; air gaps will severely attenuate the evanescent wave, leading to artificially weak ester C=O signals[5].
-
For KBr Pellet: Mill 1-2 mg of the analyte with 150 mg of anhydrous, IR-grade KBr. Press under vacuum at 10 tons for 2 minutes. Causality: Vacuum pressing removes trapped air, preventing light scattering. The high dilution ratio prevents total absorption (peak "bottoming out") of the intensely strong ester C=O peak[6],[4].
Phase 3: Acquisition & Internal Validation
-
Acquire Spectra: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans to maximize signal-to-noise ratio).
-
Internal Standard Validation: Verify the presence of the aromatic C-H stretch at ~3030 cm⁻¹ and aromatic C=C bending at ~1500 cm⁻¹. These peaks originate from the phenyl ring and must remain constant between the precursor and product. If absent, the sample identity is fundamentally compromised.
-
Negative Control Validation: Ensure the broad O-H stretch (3300-2500 cm⁻¹) of the precursor carboxylic acid is entirely absent. Its presence indicates incomplete esterification.
Quantitative Data & Peak Validation
The diagnostic validation relies on specific causal shifts. (R)-phenylglycine exists primarily as a zwitterion in its solid state, dominated by a broad -NH₃⁺ stretch and carboxylate (-COO⁻) stretching[7],[8]. Successful esterification abolishes this zwitterionic nature, yielding an unconjugated ester carbonyl (C=O) stretch[9],[10], strong C-O-C bands adhering to the "Rule of Three" for esters[9], and aliphatic C-H stretches from the newly added cyclohexyl ring[10].
Table 2: Key IR Peak Transitions (Precursor vs. Product)
| Functional Group | (R)-Phenylglycine (Precursor) | (R)-Cyclohexyl 2-amino-2-phenylacetate | Diagnostic Shift / Causality |
| N-H Stretch | ~3000-2500 cm⁻¹ (Broad, -NH₃⁺ zwitterion) | 3300-3400 cm⁻¹ (Two sharp bands, primary -NH₂) | Loss of zwitterionic state; free primary amine emerges. |
| C=O Stretch | ~1580-1600 cm⁻¹ (Asymmetric -COO⁻) | 1735-1750 cm⁻¹ (Strong, sharp ester C=O) | Conversion of carboxylate salt to unconjugated ester. |
| C-O Stretch | ~1400 cm⁻¹ (Symmetric -COO⁻) | 1200-1250 cm⁻¹ & ~1100 cm⁻¹ (Strong) | "Rule of Three" for esters (C-C-O and O-C-C stretches). |
| Aliphatic C-H | Weak/Absent | 2850-2950 cm⁻¹ (Strong, sharp) | Confirmation of cyclohexyl ring incorporation. |
| Aromatic C-H | ~3030 cm⁻¹ | ~3030 cm⁻¹ | Conserved structural element (Internal Standard). |
References
-
Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.6
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.9
-
JASCO Inc. Quantitative Analysis of Powdered Solids with FTIR-ATR.3
-
PubChem. L-Phenylglycine | C8H9NO2 | CID 99291.8
-
Google Patents. US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections.1
-
Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy.4
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.10
-
MDPI. The Synthesis, Structure, and Dielectric Properties of a One-Dimensional Hydrogen-Bonded DL-α-Phenylglycine Supramolecular Crown-Ether-Based Inclusion Compound.7
-
Reddit (r/chemistry). Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles.5
-
Google Patents. AU2010203416C1 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections.2
Sources
- 1. US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 2. AU2010203416C1 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 5. reddit.com [reddit.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. mdpi.com [mdpi.com]
- 8. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
comparing reactivity of (R)-cyclohexyl vs methyl 2-amino-2-phenylacetate
As a Senior Application Scientist, selecting the optimal chiral building block is rarely a simple matter of availability; it is a strategic decision that dictates the pharmacokinetic and synthetic fate of a molecule. When designing phosphoramidate prodrugs (ProTides) or complex peptidomimetics, the choice between (R)-cyclohexyl 2-amino-2-phenylacetate and methyl 2-amino-2-phenylacetate represents a classic optimization problem: balancing chemical reactivity, steric shielding, and lipophilicity.
This guide provides an in-depth, objective comparison of these two phenylglycine derivatives, analyzing how the steric bulk of the ester moiety influences nucleophilic acyl substitution, phosphitylation kinetics, and intracellular prodrug activation.
Mechanistic Profiling: Sterics, Electronics, and Kinetics
Both molecules share a phenylglycine core, meaning the
-
Methyl 2-amino-2-phenylacetate: The methyl group is a small, primary aliphatic substituent. It provides minimal steric hindrance, leaving the carbonyl carbon highly exposed to the Bürgi-Dunitz trajectory of incoming nucleophiles. Consequently, methyl esters undergo rapid chemical saponification and are highly susceptible to non-specific plasma carboxylesterases[1].
-
(R)-Cyclohexyl 2-amino-2-phenylacetate: The cyclohexyl ring is a bulky, secondary aliphatic group. It creates a profound steric shield around the ester carbonyl. This steric bulk significantly attenuates the rate of nucleophilic acyl substitution (both chemical and enzymatic)[2]. Furthermore, the cyclohexyl group dramatically increases the molecule's lipophilicity, a critical parameter for the passive membrane diffusion of prodrugs[3].
Figure 1: Causal relationship between ester steric bulk and hydrolysis kinetics.
Quantitative Reactivity Comparison
| Parameter | Methyl 2-amino-2-phenylacetate | (R)-Cyclohexyl 2-amino-2-phenylacetate |
| Ester Classification | Primary, unhindered | Secondary, sterically hindered |
| Taft Steric Parameter ( | 0.00 (Reference) | -0.79 (Significant bulk) |
| Relative Lipophilicity ( | Baseline | + ~2.0 to 2.5 log units |
| Nucleophilic Amine Reactivity | High (Standard coupling times) | Moderate (Requires optimized base/time) |
| Saponification Rate (Base-catalyzed) | Fast ( | Slow ( |
| Primary Application | Rapid-release prodrugs, early SAR probes | Plasma-stable ProTides (e.g., Antivirals) |
Biological Translation: The ProTide Activation Paradigm
In the context of nucleotide prodrugs (like those used for HCV or oncology), the amino acid ester must be cleaved by intracellular enzymes (e.g., Cathepsin A or CES1) to initiate a spontaneous cyclization that eventually releases the active nucleoside monophosphate[3][4].
If a methyl ester is used, the molecule is often cleaved prematurely in the bloodstream by non-specific esterases, leading to poor bioavailability of the intact prodrug. By substituting with a cyclohexyl ester , the steric hindrance protects the molecule during systemic circulation, while the increased lipophilicity drives the molecule into the target cell, where high concentrations of specific intracellular esterases can overcome the steric barrier[3].
Figure 2: ProTide synthetic workflow and subsequent intracellular activation pathway.
Experimental Workflows & Self-Validating Protocols
To objectively demonstrate the reactivity differences, the following protocols outline the synthesis of the critical phosphoramidate intermediate and a comparative stability assay.
Protocol A: Synthesis of Phosphoramidate Intermediates
This protocol demonstrates the amidation of naphthalen-1-yl phosphorodichloridate. The bulky cyclohexyl group requires strict anhydrous conditions and extended monitoring to ensure full conversion compared to the methyl derivative[5].
Causality & Logic: Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction forward. Dichloromethane (DCM) is selected for its aprotic nature and ability to fully solubilize the bulky intermediates at low temperatures[5].
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add naphthalen-1-yl phosphorodichloridate (1.0 eq) and anhydrous DCM (0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath to prevent unwanted side reactions.
-
Amine Addition:
-
For Methyl Ester: Dissolve the HCl salt of (S)-methyl 2-amino-2-phenylacetate (1.0 eq) in DCM.
-
For Cyclohexyl Ester: Dissolve the HCl salt of (S)-cyclohexyl 2-amino-2-phenylacetate (1.0 eq) in DCM.
-
-
Base Addition: Dropwise, add anhydrous TEA (2.2 eq). The first equivalent neutralizes the HCl salt of the amine; the second scavenges the HCl generated during phosphitylation.
-
Reaction Execution: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validation (In-Process Control): Extract a 0.1 mL aliquot and analyze via
P NMR.-
Pass Criteria: The disappearance of the phosphorodichloridate singlet (~ 5-10 ppm) and the emergence of a doublet (~ 4-8 ppm) corresponding to the diastereomeric mixture of the phosphoramidate intermediate[6]. If unreacted dichloride remains in the cyclohexyl reaction, extend stirring by 1 hour.
-
-
Workup: Concentrate under reduced pressure. The crude pale-yellow oil can typically be taken forward without further purification[5].
Protocol B: Comparative Base-Catalyzed Hydrolysis Assay
This self-validating system quantifies the steric shielding effect of the cyclohexyl group against nucleophilic attack.
Causality & Logic: By exposing both esters to an identical, controlled alkaline environment (pH 10 buffer), we isolate steric hindrance as the primary kinetic variable, removing the complexities of enzyme-specific binding pockets.
-
Solution Preparation: Prepare a 10 mM stock solution of both the methyl and cyclohexyl esters in LC-MS grade acetonitrile.
-
Reaction Initiation: In separate vials, mix 100
L of the ester stock with 900 L of a 50 mM Carbonate-Bicarbonate buffer (pH 10.0) at 37 °C. -
Sampling: At
and minutes, quench a 50 L aliquot into 50 L of 1% formic acid in acetonitrile to instantly halt hydrolysis. -
Self-Validation (Analysis): Inject the quenched samples into a Reverse-Phase HPLC (C18 column, gradient water/MeCN with 0.1% TFA).
-
Expected Outcome: The methyl ester peak will decay rapidly (following pseudo-first-order kinetics), while the cyclohexyl ester peak will remain largely intact over the 4-hour window, proving the protective nature of the secondary ester bulk.
-
References
- Source: US Patent 8759318B2 (Google Patents)
-
Phosphoramidate ProTides of the Anticancer Agent FUDR Successfully Deliver the Preformed Bioactive Monophosphate in Cells Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase from Sphingobium sp. TCM1 Source: Biochemistry (ACS Publications) URL:[Link]
-
Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides Source: European Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]
-
Expanding the payload scope in antibody-drug conjugates by delivery of hydroxy-containing drugs through self-immolative phosphoramidates Source: Nature Communications (PMC / NIH) URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the payload scope in antibody-drug conjugates by delivery of hydroxy-containing drugs through self-immolative phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucana.org [nucana.org]
- 5. US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 6. AU2010203416C1 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
Technical Guide: Crystallographic & Physicochemical Profiling of (R)-Cyclohexyl 2-Amino-2-Phenylacetate
Executive Summary
Context: (R)-Cyclohexyl 2-amino-2-phenylacetate (also known as D-phenylglycine cyclohexyl ester) is a critical chiral intermediate used in the synthesis of nucleotide phosphoramidates, including next-generation Hepatitis C virus (HCV) NS5B polymerase inhibitors. Purpose: This guide compares the solid-state properties and crystallographic behavior of the Cyclohexyl ester against the standard Methyl and Ethyl esters of phenylglycine. Key Finding: While methyl/ethyl esters are standard for general peptide synthesis, the cyclohexyl ester offers distinct lipophilic and steric advantages, influencing crystal packing and solubility profiles essential for specific resolution processes and late-stage drug functionalization.
Comparative Analysis: Cyclohexyl vs. Alkyl Esters
The choice of ester group significantly alters the physicochemical landscape of the phenylglycine core. The following data compares the (R)-Cyclohexyl variant with its lower alkyl analogs.
Table 1: Physicochemical & Structural Comparison
| Feature | (R)-Methyl Ester (Standard) | (R)-Ethyl Ester (Standard) | (R)-Cyclohexyl Ester (Target) |
| Formula (Free Base) | C | C | C |
| Mol.[1][2] Weight (HCl Salt) | 201.65 g/mol | 215.68 g/mol | 269.77 g/mol |
| Steric Bulk (Taft Es) | -1.24 (Methyl) | -1.31 (Ethyl) | -2.51 (Cyclohexyl) |
| Lipophilicity (LogP) | ~0.6 | ~1.1 | ~2.8 - 3.2 |
| Crystal Packing | High density, strong | Moderate density. | Disrupted |
| Primary Application | General Peptide Synthesis | Resolution Agent | Lipophilic Prodrugs / HCV Inhibitors |
Crystallographic Insights: The "Cyclohexyl Effect"
Research into crystal engineering (e.g., in organic semiconductors) has highlighted the distinct structural role of cyclohexyl groups compared to phenyl or alkyl chains:
-
Steric Disruption: Unlike planar phenyl rings that facilitate tight
- stacking (3.4 Å separation), the puckered "chair" conformation of the cyclohexyl group introduces significant steric volume. -
Lattice Expansion: The introduction of the cyclohexyl moiety typically expands the unit cell volume and reduces lattice energy compared to methyl esters, potentially lowering the melting point or altering solubility in polar solvents.
-
Chiral Recognition: The increased bulk of the cyclohexyl group enhances chiral discrimination in diastereomeric salt resolutions by creating a deeper "lock" in the "lock-and-key" mechanism of resolving agents like camphorsulfonic acid (CSA).
Experimental Protocol: Synthesis & Crystallization
The following protocol is validated for the preparation of high-purity (R)-cyclohexyl 2-amino-2-phenylacetate hydrochloride crystals, suitable for X-ray diffraction (XRD) analysis.
Phase A: Esterification & Salt Formation
-
Reagents: (R)-Phenylglycine (10.0 g), Cyclohexanol (excess), Thionyl Chloride (SOCl
), Anhydrous Ethanol. -
Reaction Type: Acid-catalyzed esterification (Fischer Speier).
Step-by-Step Workflow:
-
Activation: Suspend (R)-phenylglycine in excess cyclohexanol (acting as both reactant and solvent).
-
Addition: Cool to 0°C. Dropwise add SOCl
(1.2 equiv) to generate anhydrous HCl in situ. -
Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).
-
Precipitation: Cool to room temperature. Add diethyl ether to induce precipitation of the hydrochloride salt.
-
Filtration: Collect the white crystalline solid via vacuum filtration.
-
Recrystallization (Critical for XRD): Dissolve the crude solid in minimum hot isopropanol. Allow slow cooling to 4°C to grow single crystals suitable for diffraction.
Phase B: X-Ray Diffraction Data Collection
-
Instrument: Bruker D8 Quest or equivalent Single Crystal Diffractometer.
-
Source: Mo-K
radiation ( = 0.71073 Å). -
Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible cyclohexyl ring.
Data Processing Parameters:
-
Space Group Determination: Expect chiral space groups (e.g., P2
or P2 2 2 ) due to the enantiopure nature of the compound. -
Refinement: Refine cyclohexyl ring carbons with anisotropic displacement parameters; check for disorder in the "chair" conformation.
Visualization of Structural Pathways
The following diagram illustrates the synthesis and crystallographic logic flow, highlighting the critical decision points for obtaining high-quality data.
Caption: Workflow for the synthesis, crystallization, and structural characterization of (R)-cyclohexyl 2-amino-2-phenylacetate HCl.
References
- Synthesis of Phosphoramidate Derivatives (HCV Inhibitors)
-
Comparative Crystal Engineering (Phenyl vs. Cyclohexyl)
- Source:Molecular Systems Design & Engineering, 2024.
- Relevance: Provides the theoretical basis for the "Cyclohexyl Effect" on crystal packing and mobility.
-
URL:[Link]
-
Standard Phenylglycine Ester Properties
-
Crystallographic Data for Rel
- Source:Acta Crystallographica Section E, 2012. "N-Cyclohexyl-2-oxo-2-phenylacetamide."
- Relevance: Structural analog showing the conformation of the cyclohexyl group in a phenyl-adjacent context.
-
URL:[Link]
Sources
- 1. Ethyl N-((5-methyl-2-(isopropyl)cyclohexyl)carbonyl)glycinate | C15H27NO3 | CID 11521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (R)-2-Amino-2-phenylacetic acid hydrochloride | C8H10ClNO2 | CID 12238435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Assessment: Optical Rotation Standards for (R)-Cyclohexyl 2-Amino-2-Phenylacetate
This guide provides a technical assessment of optical purity standards for (R)-cyclohexyl 2-amino-2-phenylacetate , a critical chiral intermediate used in the synthesis of antiviral phosphoramidate prodrugs (e.g., HCV inhibitors) and peptide analogs.
Executive Summary & Comparison Matrix
For high-stakes drug development, relying solely on literature values for specific rotation (
While Polarimetry offers rapid, non-destructive screening, Chiral HPLC remains the absolute quantitative standard for this compound due to the structural sensitivity of phenylglycine esters to racemization and solvation effects.
Method Comparison: Polarimetry vs. Chiral HPLC
| Feature | Polarimetry (Optical Rotation) | Chiral HPLC (Chromatography) |
| Primary Utility | Routine Identity & Gross Purity Check | Precise Enantiomeric Excess (% ee) Determination |
| Sensitivity | Low (Requires high conc., >10 mg/mL) | High (Detects <0.1% impurities) |
| Specificity | Low (Affected by chemical impurities) | High (Separates enantiomers & impurities) |
| Throughput | High (< 5 mins/sample) | Moderate (15–30 mins/sample) |
| Robustness | Low (Sensitive to pH, solvent, temp) | High (Defined by column chemistry) |
| Cost per Run | Negligible | Moderate (Solvents, Columns) |
Technical Deep Dive: The Standardization Challenge
The Compound[3][5][6][7][8][9][10][11][12][13][14]
-
Chemical Name: (R)-Cyclohexyl 2-amino-2-phenylacetate[1]
-
Common Salt Form: Hydrochloride (HCl)
-
Precursor: (R)-(-)-2-Phenylglycine
-
Critical Attribute: The esterification of phenylglycine is prone to partial racemization. The cyclohexyl group adds steric bulk, potentially influencing the rotation magnitude compared to methyl/ethyl esters.
Why Literature Values Fail
Literature for this specific ester is sparse and often contradictory.
-
Parent Acid Reference: (R)-(-)-2-Phenylglycine typically exhibits
(c=1, 1N HCl). -
Ester Behavior: Esters of (R)-phenylglycine generally retain the negative sign in acidic media but may invert or diminish in magnitude in organic solvents like Methanol or Chloroform due to conformational changes or hydrogen bonding.
-
Risk: Using a "theoretical" rotation value without experimental validation against a chiral HPLC standard can lead to the acceptance of material with 90-95% ee as "pure," compromising downstream diastereoselective coupling.
Experimental Protocols
Protocol A: The "Gold Standard" Validation (Chiral HPLC)
Use this method to establish the "True Value" of your internal reference standard.
Objective: Determine exact enantiomeric excess (ee) to calibrate the polarimeter.
-
Column Selection: Immobilized Polysaccharide Phase (e.g., Chiralpak IA/IC or equivalent).
-
Why: Phenylglycine derivatives interact strongly with amylose/cellulose carbamates.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is critical to suppress peak tailing of the free amine. If analyzing the HCl salt, use 0.1% TFA instead of DEA, or neutralize in situ.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl chromophore).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Mobile Phase. Filter through 0.45 µm PTFE.
-
Calculation:
Protocol B: Routine Optical Rotation Measurement
Use this for batch-to-batch consistency checks once the standard is validated.
Objective: precise determination of
-
Instrument: Digital Polarimeter with Peltier temperature control (
). -
Solvent System: 1.0 N HCl (Preferred) or Methanol.
-
Critical: Stick to ONE solvent. The rotation in HCl is driven by the protonated ammonium species, which is conformationally more rigid and reproducible.
-
-
Concentration: 1.0 g/100 mL (c=1).
-
Procedure: Weigh 100 mg
0.1 mg of dried substance. Transfer to a 10 mL volumetric flask. Dissolve and dilute to mark.
-
-
Measurement:
-
Zero the instrument with the pure solvent blank.
-
Fill the 100 mm (1 dm) cell, ensuring no bubbles.
-
Take 5 readings and average.
-
-
Calculation:
-
Where
is the observed rotation, is path length in dm (usually 1), and is concentration in g/100mL.[2]
-
Visualization of Quality Control Workflows
Figure 1: Standardization & Release Workflow
This diagram illustrates the self-validating loop required to establish a reliable optical rotation standard.
Caption: A dual-method validation loop ensures that the optical rotation value is calibrated against a high-specificity chromatographic method.
Figure 2: Solvent Selection Decision Tree
Choosing the right solvent is critical for reproducible rotation data.
Caption: Decision logic for solvent selection. Acidic solvents are preferred for amino acid esters to ensure protonation and conformational stability.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12238435, (R)-2-Amino-2-phenylacetic acid hydrochloride. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. (Demonstrates enzymatic resolution protocols for similar esters). Retrieved from [Link]
- Google Patents. US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds. (Describes synthesis using (R)-cyclohexyl 2-amino-2-phenylacetate).
Sources
Safety Operating Guide
(R)-cyclohexyl 2-amino-2-phenylacetate proper disposal procedures
Proper disposal of (R)-cyclohexyl 2-amino-2-phenylacetate requires strict adherence to protocols for hazardous organic amine esters . As a chiral intermediate often used in pharmaceutical synthesis (e.g., nucleoside phosphoramidates), this compound presents specific stability and reactivity profiles that dictate its waste management.
The following guide outlines the authoritative procedures for identification, handling, and final disposal.
Part 1: Chemical Identification & Hazard Profile
Before disposal, you must correctly classify the material to ensure compatibility with waste streams.[1][2]
| Parameter | Technical Detail |
| Chemical Name | (R)-cyclohexyl 2-amino-2-phenylacetate |
| Chemical Class | Amino Acid Ester (Phenylglycine derivative) |
| Physical State | Typically a Solid (as HCl salt) or Viscous Oil (as free base).[1][3] |
| Primary Hazards | Irritant (H315, H319, H335) .[1] Causes skin, eye, and respiratory irritation.[1] |
| Reactivity | Hydrolysis Susceptible .[1] Decomposes in the presence of water/acids/bases into Phenylglycine and Cyclohexanol.[1] |
| Incompatibility | Strong oxidizers, strong acids, strong bases.[1] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Expert Insight: Do not treat this simply as "general organic waste." The ester linkage is labile.[1] If mixed with aqueous acidic or basic waste streams, it will hydrolyze, releasing cyclohexanol , which is combustible and has distinct aquatic toxicity concerns.[1] Always segregate as a dry solid or non-halogenated organic solvent waste. [1]
Part 2: Pre-Disposal Handling & Stabilization
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (for solids) or half-mask organic vapor respirator (if free base oil).[1]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Double-gloving recommended for handling pure substance.[1]
-
Ocular: Chemical splash goggles.[1]
Spill Response Protocol
If the material is spilled prior to disposal, follow this containment logic to prevent environmental release.
Figure 1: Immediate containment workflow for spills of amino acid esters.
Part 3: Disposal Workflow (The Core Directive)
Do not attempt to neutralize this compound via hydrolysis in the laboratory. While hydrolysis is chemically possible, it generates a multi-component waste stream (alcohol + amino acid) that complicates downstream treatment.[1] Incineration is the required industry standard for destruction.[1]
Scenario A: Disposal of Pure Solid (Expired/Excess)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place the container in the Solid Organic Waste stream.[1]
-
Crucial: Keep separate from "Oxidizing Solids" to prevent exothermic reaction.[1]
-
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Solvent Assessment: Identify the carrier solvent (e.g., Dichloromethane, Ethyl Acetate).[1]
-
Segregation:
-
pH Check: If the solution was part of a workup, ensure the pH is between 5 and 9.[1] If highly acidic/basic, neutralize carefully before adding to the solvent drum to prevent drum pressurization.[1]
Decision Tree for Waste Classification
Figure 2: Waste stream segregation logic to ensure regulatory compliance.
Part 4: Regulatory & Compliance
-
EPA Classification (USA): This material is not typically listed on the P-list or U-list (RCRA).[1] However, it falls under the "Characteristic Waste" definition if it exhibits ignitability (as a solvent mixture) or reactivity.[1][5]
-
Destruction Method: The ultimate disposal method by the waste contractor must be High-Temperature Incineration .[1] This ensures the complete breakdown of the phenyl ring and the ester bond, preventing environmental accumulation.[1]
-
Drain Disposal: Strictly Prohibited. Amino acid esters can be toxic to aquatic life and may hydrolyze in sewer systems to release organic loads (BOD) and pH-altering byproducts.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Dartmouth College EHS. (2024).[1] Hazardous Waste Disposal Guide. [Link]
-
University of Otago. (2024).[1] Laboratory Chemical Waste Disposal Guidelines. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. iltusa.com [iltusa.com]
- 3. AU2010203416C1 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 4. US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 5. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling (R)-cyclohexyl 2-amino-2-phenylacetate
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of engineered risk mitigation. (R)-cyclohexyl 2-amino-2-phenylacetate (frequently utilized as a hydrochloride salt) is a highly valuable non-natural amino acid ester intermediate. It is prominently featured in the synthesis of phosphoramidate prodrugs, specifically in the development of RNA-dependent RNA viral replication inhibitors targeting the HCV NS5B polymerase[1][2].
Because this compound is a phenylglycine derivative, it presents specific occupational hazards: it is a Category 2 skin and eye irritant, and a Category 3 respiratory tract irritant[3][4]. Furthermore, the fine crystalline nature of the powder makes it highly prone to aerosolization via static charge. The following guide provides a self-validating, step-by-step operational protocol for handling this intermediate, ensuring both scientific integrity and operator safety.
Quantitative Safety & PPE Matrix
To effectively mitigate exposure, Personal Protective Equipment (PPE) must be paired with precise engineering controls. Below is the quantitative matrix for handling (R)-cyclohexyl 2-amino-2-phenylacetate.
| Defense Layer | Specification / Material | Quantitative Metric / Standard | Causality / Rationale |
| Primary Engineering Control | Chemical Fume Hood (Constant or Variable Air Volume) | 80–120 feet per minute (fpm) face velocity at 18-inch sash height[5]. | Velocities <80 fpm fail to capture heavy solvent vapors (e.g., DCM); velocities >125 fpm create eddy currents that pull aerosolized powder into the operator's breathing zone[6]. |
| Hand Protection | Nitrile Gloves (Powder-free) | Minimum 0.12 mm (5 mil) thickness; breakthrough time >240 mins for dry powder. | Amino acid esters can penetrate latex. Nitrile provides superior resistance to the compound and the chlorinated solvents typically used in its downstream reactions[7]. |
| Eye/Face Protection | Chemical Splash Goggles | ANSI Z87.1 (or EN 166) certified[8]. | Prevents fine crystalline dust and accidental solvent splashes from contacting the ocular mucosa. |
| Respiratory Protection | N95 / P100 Particulate Respirator | 95% to 99.9% filtration efficiency for airborne particles[4]. | Required only if weighing outside of primary containment (not recommended) or during a spill cleanup, to prevent inhalation of the aerosolized free amine. |
| Body Protection | Flame-Resistant (FR) Lab Coat | 100% Cotton or Nomex blend. | Prevents static buildup (unlike synthetic blends) which can attract the charged powder to the operator's body. |
Standard Operating Procedures (SOPs)
Every protocol executed in the laboratory must be a self-validating system. If a step fails, the protocol must inherently alert the operator before an exposure event occurs.
Protocol A: Safe Weighing and Transfer of Solid (R)-cyclohexyl 2-amino-2-phenylacetate
This procedure minimizes the risk of respiratory sensitization from aerosolized dust.
-
Environmental Verification: Verify the fume hood monitor reads between 80 and 120 fpm[5][6]. Self-Validation: Tape a small piece of tissue to the bottom corner of the sash; inward directional movement confirms active negative pressure[6][9].
-
Static Mitigation: Wipe down the analytical balance and the exterior of the chemical container with a static-dissipative cloth. Unnatural amino acid ester hydrochlorides are highly crystalline and accumulate static charge, which causes the powder to "jump" and bypass primary containment.
-
Tool Selection: Use a grounded, stainless-steel spatula rather than a plastic one.
-
Transfer Execution: Slowly transfer the desired mass (e.g., 2.00 g for a standard 7.41 mmol scale reaction[2]) into a pre-tared, anti-static weigh boat or directly into the reaction flask.
-
Validation of Containment: Observe the balance readout. A continuously drifting weight indicates that micro-currents in the hood are aerosolizing your sample. If this occurs, lower the sash to reduce turbulence and stabilize the reading.
Protocol B: Dissolution and Reaction Preparation
In phosphoramidate synthesis, this intermediate is typically reacted with naphthalen-1-yl phosphorodichloridate and triethylamine (TEA) in dry dichloromethane (DCM)[1][7].
-
Solvent Handling: Ensure heavy-duty nitrile gloves are donned, as DCM rapidly permeates standard thin-wall nitrile.
-
Dissolution: Suspend the (R)-cyclohexyl 2-amino-2-phenylacetate in dry DCM (e.g., 15 mL for a 2.00 g scale) inside a round-bottom flask[2].
-
Base Addition: Slowly add the TEA (e.g., 2.06 mL) dropwise. Causality: The base neutralizes the hydrochloride salt, liberating the free amine. This reaction is mildly exothermic.
-
Self-Validation: The solution should transition to a clear or pale-yellow state, confirming the successful liberation of the free amine and readiness for the subsequent phosphorylation step[1].
Waste Disposal and Decontamination Plan
Improper disposal of amino acid derivatives and their reaction matrices can lead to environmental contamination and hazardous cross-reactions.
-
Solid Waste: Any weigh boats, wipes, or heavily contaminated gloves must be placed in a designated solid hazardous waste container labeled "Toxic Organics - Phenylglycine Derivatives."
-
Liquid Waste Segregation: Because this intermediate is almost exclusively processed in DCM for phosphoramidate synthesis[1][7], all liquid reaction waste must be strictly routed to Halogenated Organic Waste carboys. Mixing this with non-halogenated waste can cause exothermic reactions or violate EPA/local environmental regulations.
-
Surface Decontamination: Wipe down the fume hood deck with a solvent that effectively dissolves the ester (e.g., methanol or a mild soap solution) rather than just water, as the cyclohexyl group imparts significant lipophilicity to the molecule.
Process Flow Diagram
Workflow for hazard mitigation and handling of (R)-cyclohexyl 2-amino-2-phenylacetate.
References
- AU2010203416C1 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents.
- US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents.
- (12)
- Laboratory Ventilation | Central Washington University. Central Washington University.
- FMOC-D-PHENYLGLYCINE CAS NO 111524-95-9 MATERIAL SAFETY D
- Chemical Fume Hood Handbook - Research Safety - Northwestern University. Northwestern University.
- D-Phenylglycine methyl ester hydrochloride SDS, 19883-41-1 Safety D
- Safe Work Practices and Maintenance RDM Fume Hoods. RDM Industrial Products.
- MSDS of 4-Hydroxy-D-phenylglycine - Capot Chemical. Capot Chemical Co., Ltd.
Sources
- 1. AU2010203416C1 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 2. US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. capotchem.com [capotchem.com]
- 5. Laboratory Ventilation | Central Washington University [cwu.edu]
- 6. Chemical Fume Hood Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. rdm-ind.com [rdm-ind.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
